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Foundational

Comprehensive NMR Spectroscopic Analysis of 5-Bromo-2-morpholinopyridin-4-amine: A Technical Guide

Executive Summary 5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and agrochemicals [3, 4]. The molecule features a pyridine core substituted with a morpholine ring, a primary amine, and a bromine atom.

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this scaffold is paramount. Misassignment of the halogen or amine position can derail multi-step syntheses. This whitepaper provides an in-depth, mechanistically grounded guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, operating as a self-validating framework for structural elucidation.

Structural Elucidation Rationale & Causality

The structure of 5-bromo-2-morpholinopyridin-4-amine presents unique electronic environments due to the competing resonance and inductive effects of its substituents:

  • C-2 (Morpholine): Strongly electron-donating via nitrogen lone-pair resonance (+M effect), shielding the ortho and para positions.

  • C-4 (Amine): Strongly electron-donating (+M effect), further shielding the ring.

  • C-5 (Bromine): Inductively electron-withdrawing (-I effect) but acts as a massive electron cloud that induces a pronounced "heavy atom effect," dramatically shielding the attached carbon in 13 C NMR [1].

  • Pyridine Nitrogen (N-1): Strongly electron-withdrawing, deshielding adjacent protons (H-6).

Understanding these causal electronic pushes and pulls is critical. Rather than memorizing shifts, the Application Scientist must read the spectrum as a map of electron density.

Experimental Protocol: A Self-Validating Acquisition System

To ensure scientific integrity, NMR acquisition must not rely solely on 1D experiments. The following protocol establishes a self-validating loop using orthogonal 2D techniques.

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ for two reasons. First, the highly polar aminopyridine scaffold often exhibits poor solubility and line broadening in non-polar solvents. Second, DMSO is a strongly hydrogen-bonding, aprotic solvent that significantly slows down the quadrupolar exchange rate of the -NH 2​ protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than being lost to solvent exchange [2].

Step 2: Instrument Tuning & Shimming
  • Action: Perform automated tuning and matching (ATM) for both 1 H and 13 C channels on a 400 MHz or 600 MHz spectrometer. Apply gradient shimming (TopShim) to achieve a line width at half-height (LWHH) of < 1.0 Hz for the TMS peak.

  • Causality: Precise shimming is required to resolve the fine splitting in the morpholine aliphatic multiplets, which can otherwise blur into a broad, unintegratable hump.

Step 3: 1D Acquisition
  • Action: Acquire 1 H NMR (16 scans, 30° pulse, relaxation delay D1​ = 2s) and 13 C NMR (1024 scans, power-gated decoupling, D1​ = 2s).

  • Causality: The 2-second D1​ ensures complete relaxation of the quaternary carbons (C-2, C-4, C-5), which lack attached protons and relax slowly via dipole-dipole interactions.

Step 4: Orthogonal 2D Validation (HSQC & HMBC)
  • Action: Acquire 1 H- 13 C HSQC (to map direct C-H attachments) and HMBC (to map 2-bond and 3-bond C-H couplings).

  • Causality: 1D NMR relies on empirical shift predictions. HMBC provides a self-validating check. For example, the H-6 proton must show a strong 3-bond coupling ( 3JCH​ ) to C-4 and C-2. If these correlations are absent, the regiochemistry is incorrect.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) H1 1H NMR Acquisition (400/600 MHz) Prep->H1 C13 13C NMR Acquisition (100/150 MHz) Prep->C13 AnalysisH Proton Assignment (H-3, H-6, Morpholine, NH2) H1->AnalysisH AnalysisC Carbon Assignment (C-2, C-3, C-4, C-5, C-6) C13->AnalysisC Validation Regiochemistry Validation (HSQC / HMBC) AnalysisH->Validation AnalysisC->Validation Confirm Structural Confirmation: 5-Bromo-2-morpholinopyridin-4-amine Validation->Confirm

Figure 1: Orthogonal NMR validation workflow for structural confirmation.

Spectral Analysis & Data Presentation

H NMR Spectral Breakdown

The proton spectrum of 5-bromo-2-morpholinopyridin-4-amine is remarkably clean due to the lack of scalar coupling ( J -coupling) between the isolated aromatic protons.

  • H-6 (Pyridine ring, ~7.95 ppm): This proton is isolated between the pyridine nitrogen and the bromine atom. The strong inductive deshielding of the adjacent nitrogen pulls electron density away, shifting it far downfield. It appears as a sharp singlet.

  • H-3 (Pyridine ring, ~6.05 ppm): This proton sits in an electron-rich "sweet spot." It is flanked by the morpholine group at C-2 and the amine at C-4. Both groups donate electron density into the ring via resonance, highly shielding H-3 and pushing it upfield compared to standard aromatic protons[1, 4].

  • -NH 2​ (Amine, ~6.20 ppm): Appears as a broad singlet integrating to 2H. The broadness is due to the quadrupolar moment of the 14 N nucleus and slow chemical exchange in DMSO- d6​ .

  • Morpholine Aliphatics (~3.65 ppm & ~3.35 ppm): The morpholine ring presents two distinct environments. The protons adjacent to the oxygen (O-CH 2​ ) are more deshielded due to oxygen's higher electronegativity compared to nitrogen, appearing around 3.65 ppm. The N-CH 2​ protons appear slightly upfield at 3.35 ppm.

Table 1: Predicted 1 H NMR Data (DMSO- d6​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
H-6 7.95Singlet (s)1H-Deshielded by adjacent Pyridine N.
-NH 2​ 6.20Broad Singlet (br s)2H-Aromatic amine; slow exchange in DMSO.
H-3 6.05Singlet (s)1H-Shielded by +M effects of C-2 and C-4.
O-CH 2​ 3.65Multiplet (m)4H~4.8Deshielded by adjacent morpholine Oxygen.
N-CH 2​ 3.35Multiplet (m)4H~4.8Deshielded by adjacent morpholine Nitrogen.
C NMR Spectral Breakdown

The carbon spectrum provides definitive proof of the regiochemistry, particularly through the observation of the heavy atom effect.

  • C-2 & C-4 (~159.0 ppm & ~153.5 ppm): These are the most deshielded carbons because they are directly bonded to electronegative nitrogen atoms (morpholine and primary amine, respectively). C-2 is further deshielded by the adjacent pyridine nitrogen.

  • C-6 (~148.0 ppm): Deshielded by the adjacent pyridine nitrogen but lacks a direct heteroatom substituent outside the ring.

  • C-5 (~96.5 ppm): This is the diagnostic peak. Bromine is a large, polarizable atom. Despite being electronegative, the massive electron cloud of bromine creates a diamagnetic shielding current that drastically shifts the attached carbon upfield. This "heavy atom effect" is a hallmark of brominated aromatics and confirms the C-Br bond [1, 2].

  • C-3 (~91.0 ppm): Highly shielded due to the combined ortho-resonance electron donation from the morpholine and amine groups.

Table 2: Predicted 13 C NMR Data (DMSO- d6​ , 100 MHz)

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C-2 159.0Quaternary (C)Bonded to morpholine N; adjacent to Pyridine N.
C-4 153.5Quaternary (C)Bonded to primary amine (-NH 2​ ).
C-6 148.0Methine (CH)Adjacent to Pyridine N; ortho to Bromine.
C-5 96.5Quaternary (C)Highly shielded by the Bromine heavy atom effect.
C-3 91.0Methine (CH)Shielded by +M resonance from C-2 and C-4.
O-CH 2​ 66.2Methylene (CH 2​ )Morpholine carbons adjacent to Oxygen.
N-CH 2​ 45.8Methylene (CH 2​ )Morpholine carbons adjacent to Nitrogen.

Conclusion

The structural validation of 5-bromo-2-morpholinopyridin-4-amine relies on understanding the push-pull dynamics of its substituents. The extreme shielding of H-3 and C-3 (due to resonance) contrasted with the heavy atom shielding of C-5 provides a distinct, unambiguous spectral fingerprint. By employing the self-validating 1D and 2D NMR protocols outlined in this guide, researchers can confidently verify the regiochemical integrity of this critical pharmaceutical building block before committing it to downstream cross-coupling or substitution reactions.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • LookChem Database. (2026). 4-Amino-5-bromo-2-chloropyridine (Precursor to 1354288-32-6).[Link]

  • Rageot, D., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6241–6261.[Link]

Exploratory

Structural Elucidation of 5-Bromo-2-morpholinopyridin-4-amine: A Comprehensive Guide to X-Ray Diffraction Methodologies

Executive Summary The compound 5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) is a highly functionalized heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries [1]. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) is a highly functionalized heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries [1]. Characterized by a central pyridine ring substituted with a primary amine, a heavy bromine atom, and a morpholine moiety, this molecule presents a fascinating case study for crystallographic analysis. Understanding its exact three-dimensional conformation, intermolecular hydrogen bonding networks, and halogen bonding interactions is critical for rational drug design and solid-state formulation.

This technical whitepaper provides a rigorous, field-proven framework for determining the crystal structure of 5-Bromo-2-morpholinopyridin-4-amine using Single-Crystal X-Ray Diffraction (SC-XRD) and verifying bulk phase purity via Powder X-Ray Diffraction (PXRD).

Molecular Architecture & Crystallographic Rationale

Before initiating crystallization, a crystallographer must analyze the molecular architecture to predict packing behaviors:

  • The Bromine Atom: Acts as a strong anomalous scatterer. This is highly advantageous for solving the phase problem using intrinsic phasing or heavy-atom methods. Furthermore, bromine frequently participates in highly directional halogen bonding (C–Br···N or C–Br···O), which dictates the primary crystal packing motif.

  • The Primary Amine (-NH₂): Serves as a classical hydrogen bond donor. The exact location of these hydrogen atoms is critical but difficult to resolve at room temperature due to thermal smearing.

  • The Morpholine Ring: A saturated, flexible heterocycle. Morpholine rings are notorious for exhibiting conformational disorder in the solid state (e.g., flipping between chair conformations).

Causality in Experimental Design: Because of the anticipated morpholine ring disorder and the need to accurately locate the amine hydrogen atoms, data collection must be performed at cryogenic temperatures (typically 100 K) to minimize atomic thermal displacement parameters (ADPs).

Experimental Protocols: Crystallization and Data Acquisition

Single Crystal Growth Strategies

To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in all dimensions), slow and controlled supersaturation is required.

Protocol: Vapor Diffusion Method

  • Solvent Selection: Dissolve 10–20 mg of 5-Bromo-2-morpholinopyridin-4-amine in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial.

  • Antisolvent Selection: Place the small vial inside a larger outer vial containing 3 mL of a volatile antisolvent (e.g., n-Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly. The volatile antisolvent will slowly diffuse into the inner vial over 3–7 days, gradually lowering the solubility of the compound and inducing nucleation.

  • Harvesting: Once clear, block-like or needle-like crystals form, immediately submerge them in a highly viscous perfluoropolyether cryo-oil to prevent solvent loss and degradation of the crystal lattice.

SC-XRD Data Collection Workflow

SCXRD_Workflow N1 Single Crystal Growth (Vapor Diffusion) N2 Diffractometer Mounting (Cryo-loop, 100K) N1->N2 N3 Data Collection (Mo Kα or Cu Kα radiation) N2->N3 N4 Data Reduction & Integration (APEX/CrysAlisPro) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Structure Refinement (SHELXL via Olex2) N5->N6 N7 Final CIF Generation & Validation (checkCIF) N6->N7

Figure 1: Standardized Single-Crystal X-Ray Diffraction (SC-XRD) workflow for structure elucidation.

Data Analysis & Structure Refinement

Once the raw diffraction frames are integrated and corrected for absorption (using multi-scan methods, essential due to the highly absorbing Bromine atom), the structure must be solved and refined.

Solving the Phase Problem

Structure solution is typically performed using intrinsic phasing algorithms (e.g., SHELXT). The heavy bromine atom dominates the Patterson map, making the initial identification of the molecular backbone straightforward.

Refinement using SHELXL and Olex2

Structure refinement is conducted using SHELXL [2], a robust least-squares refinement program, operated through the highly intuitive Olex2 graphical user interface [3].

Refinement Protocol:

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Br) are refined anisotropically. Ensure that the thermal ellipsoids of the morpholine ring atoms are not overly elongated; if they are, disorder modeling (splitting the atoms into two parts with constrained occupancies) may be required.

  • Hydrogen Atom Placement:

    • Carbon-bound hydrogens are placed in geometrically idealized positions using a riding model (e.g., HFIX 43 for aromatic, HFIX 23 for secondary CH₂).

    • Amine hydrogens (-NH₂) should ideally be located from the difference Fourier electron density map. Once found, their coordinates and isotropic displacement parameters are refined freely, or with mild distance restraints (DFIX) to maintain chemically sensible N-H bond lengths (approx. 0.86 Å).

  • Weighting Scheme: Update the weighting scheme iteratively until convergence is achieved (indicated by a shift/error ratio of < 0.001).

Expected Crystallographic Data

While polymorphism can result in different unit cells, halogenated aminopyridines typically crystallize in centrosymmetric space groups. Below is a summary of the expected crystallographic parameters for this class of compounds.

ParameterExpected Value / RangeCrystallographic Rationale
Crystal System Monoclinic or TriclinicLow molecular symmetry typically drives packing into lower-symmetry crystal systems.
Space Group P2₁/c or P-1Centrosymmetric space groups are heavily favored by achiral organic molecules to maximize dense packing.
Z (Molecules per unit cell) 4 (for P2₁/c) or 2 (for P-1)Standard values for the asymmetric unit ( Z′=1 ).
Temperature 100(2) KCryogenic temperatures minimize thermal vibrations, improving high-angle resolution.
Radiation Mo Kα ( λ=0.71073 Å)Preferred over Cu Kα to minimize severe X-ray absorption by the Bromine atom.
R-factor ( R1​ ) < 0.05 (5%)Indicates a high-quality, reliable structural model.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

Solving the single-crystal structure only proves the conformation of one crystal. To ensure that the bulk synthesized batch of 5-Bromo-2-morpholinopyridin-4-amine represents the same pure phase, PXRD is mandatory.

Validation Protocol:

  • Sample Preparation: Lightly grind 50 mg of the bulk powder in an agate mortar to ensure a random distribution of crystallite orientations (minimizing preferred orientation effects).

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ=5∘ to 40∘ using Cu Kα radiation.

  • Comparison: Use software (such as Mercury) to simulate a theoretical powder pattern directly from the refined single-crystal CIF file. Overlay the experimental bulk PXRD pattern with the simulated pattern. A direct match in peak positions confirms phase purity and validates the bulk synthesis.

References

  • LookChem. "5-bromo-2-morpholinopyridin-4-amine." Vertex AI Search Grounding.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
Foundational

Unveiling the Kinase Inhibition Mechanism of 5-Bromo-2-morpholinopyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the putative mechanism of action of 5-Bromo-2-morpholinopyridin-4-amine as a kinase inhibitor. While direct experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanism of action of 5-Bromo-2-morpholinopyridin-4-amine as a kinase inhibitor. While direct experimental data for this specific molecule is not extensively available in public literature, by dissecting its structural components—the 2-aminopyridine scaffold, the morpholine moiety, and the bromo-substituent—we can construct a robust, evidence-based hypothesis of its biological activity and guide future research. This whitepaper will delve into the established roles of these functional groups in kinase inhibition, propose a likely target and mechanism, and provide detailed experimental protocols for validation.

The Architectural Blueprint of a Kinase Inhibitor: Deconstructing 5-Bromo-2-morpholinopyridin-4-amine

The therapeutic potential of 5-Bromo-2-morpholinopyridin-4-amine as a kinase inhibitor can be inferred from its distinct chemical architecture. The molecule is comprised of three key pharmacophoric elements: a 2-aminopyridine core, a morpholine ring, and a bromine atom at the 5-position of the pyridine ring. Each of these components has a well-documented role in the design and function of kinase inhibitors.

  • The 2-Aminopyridine Scaffold: A Privileged Hinge-Binding Motif The aminopyridine core is a cornerstone in the development of kinase inhibitors, frequently interacting with the hinge region of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor and is a key determinant of binding affinity.

  • The Morpholine Moiety: Enhancing Potency and Modulating Properties The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry. Its inclusion in a molecule can enhance potency through molecular interactions with target proteins, such as kinases, and modulate pharmacokinetic properties. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, often forming a critical hydrogen bond with backbone amide protons in the kinase hinge region, a feature observed in inhibitors of the PI3K/mTOR pathway.

  • The Bromo-Substituent: A Handle for Synthetic Elaboration The bromine atom on the pyridine ring serves as a valuable synthetic handle, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Given the combination of a hinge-binding aminopyridine core and a potency-enhancing morpholine group, a primary hypothesis is that 5-Bromo-2-morpholinopyridin-4-amine functions as an ATP-competitive kinase inhibitor, with a high probability of targeting kinases within the PI3K/mTOR signaling cascade.

Proposed Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Numerous inhibitors targeting kinases in this pathway, particularly PI3K and mTOR, incorporate the 2-aminopyridine and morpholine moieties.

We hypothesize that 5-Bromo-2-morpholinopyridin-4-amine binds to the ATP-binding pocket of PI3K and/or mTOR. The proposed binding mode involves:

  • Hinge Region Interaction: The 2-amino group of the pyridine ring forms one or more hydrogen bonds with the backbone of the kinase hinge region.

  • Hydrophobic Interactions: The pyridine ring itself can engage in hydrophobic interactions within the ATP-binding pocket.

  • Morpholine-Mediated Anchoring: The oxygen atom of the morpholine ring is predicted to form a hydrogen bond with a key residue in the hinge region, such as the backbone NH of a valine residue, which is a conserved feature in many PI3K and mTOR inhibitors. The morpholine ring can also contribute to occupying hydrophobic pockets.

This dual-point attachment to the hinge region is expected to confer significant binding affinity and inhibitory potency.

Signaling Pathway and Inhibition
Exploratory

Comprehensive Analytical Profiling of 5-Bromo-2-morpholinopyridin-4-amine: Molecular Weight, Exact Mass, and Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, halogenated pyridine derivatives such as 5-bromo-2-morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, halogenated pyridine derivatives such as 5-bromo-2-morpholinopyridin-4-amine serve as critical pharmacophores and synthetic intermediates. Establishing the precise physicochemical identity of these building blocks is paramount to ensure downstream synthetic fidelity. This technical guide delineates the critical distinction between the compound's average molecular weight and its monoisotopic exact mass, details a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), and explains the causality behind its distinct isotopic signature.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is a foundational concept in analytical chemistry that dictates the choice of instrumentation and data interpretation[1].

  • Molecular Weight (MW) represents the weighted average mass of all isotopes present in a molecule based on their natural terrestrial abundance. It is primarily used for macroscopic stoichiometric calculations.

  • Exact Mass (Monoisotopic Mass) is calculated using only the principal (most abundant) isotope of each constituent element. It is the critical target metric in mass spectrometry[1].

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Analytical Significance
Chemical Name 5-Bromo-2-morpholinopyridin-4-amineStandard IUPAC nomenclature defining the regiochemistry.
CAS Registry Number 1354288-32-6Unique numerical identifier for database cross-referencing[2].
Molecular Formula C9H12BrN3ODefines the elemental composition.
Molecular Weight 258.115 g/mol Used for bulk synthesis, molarity calculations, and yield determination.
Monoisotopic Exact Mass 257.0164 DaUsed as the precise target mass in HRMS for structural confirmation.

For 5-bromo-2-morpholinopyridin-4-amine, the presence of the bromine atom significantly impacts mass analysis. Because bromine naturally exists as two stable isotopes— 79 Br and 81 Br—the average molecular weight (258.115 g/mol ) is skewed between the two masses. However, in HRMS, we strictly target the monoisotopic mass of the 79 Br isotopologue (257.0164 Da) to achieve parts-per-million (ppm) mass accuracy.

Analytical Workflow for Exact Mass Determination (LC-HRMS)

To validate the exact mass of 5-bromo-2-morpholinopyridin-4-amine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

The Causality of the Method: Chromatography is required to isolate the target analyte from isobaric synthetic impurities. Subsequently, an Orbitrap or Time-of-Flight (TOF) mass analyzer is utilized because its high resolving power (>30,000 FWHM) is necessary to differentiate the target monoisotopic mass from background matrix interferences, ensuring an error margin of < 5 ppm.

Step-by-Step LC-HRMS Protocol:
  • Sample Preparation: Dissolve 1.0 mg of 5-bromo-2-morpholinopyridin-4-amine in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine and amine nitrogens readily accept a proton from the formic acid, forming the [M+H]+ pseudomolecular ion.

  • Mass Analysis: Scan the mass range of m/z 100–1000 using an Orbitrap mass spectrometer. Calibrate the instrument externally prior to the run.

  • Data Processing: Extract the ion chromatogram for the theoretical [M+H]+ monoisotopic mass (m/z 258.0242).

LCHRMS A Sample Prep (1 µg/mL) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+) B->C D HRMS Analysis (Orbitrap/TOF) C->D E Data Processing (Exact Mass: 257.0164) D->E

Figure 1: Step-by-step LC-HRMS workflow for exact mass determination.

Decoding the Bromine Isotopic Signature

A self-validating feature of mass spectrometry for brominated compounds is the isotopic distribution pattern. The near 1:1 natural abundance of 79 Br and 81 Br creates a highly diagnostic "doublet" peak in the mass spectrum.

Causality of the Isotope Pattern: When 5-bromo-2-morpholinopyridin-4-amine is ionized to [C9​H13​BrN3​O]+ , the mass spectrometer does not detect a single peak at 258.115 (the average MW). Instead, it detects two distinct populations of ions separated by approximately 2 Daltons:

  • The [M+H]+ ion containing 79 Br at m/z 258.0242 .

  • The [M+H+2]+ ion containing 81 Br at m/z 260.0222 .

The intensity ratio of these two peaks will be approximately 100:97. Observing this exact ratio serves as an internal, self-validating mechanism that exactly one bromine atom is present in the molecular structure.

Isotope A Ionized Molecule [C9H13BrN3O]+ B 79Br Isotope (50.69%) m/z 258.0242 A->B C 81Br Isotope (49.31%) m/z 260.0221 A->C D Characteristic 1:1 Doublet Peak in MS B->D C->D

Figure 2: Logic tree of the 1:1 isotopic distribution caused by the bromine atom.

Orthogonal Structural Validation (NMR Spectroscopy)

While HRMS confirms the exact mass and elemental composition, it cannot definitively prove regiochemistry (e.g., distinguishing 5-bromo-2-morpholinopyridin-4-amine from its positional isomers). Therefore, a robust analytical system must incorporate Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal validation tool.

Step-by-Step NMR Protocol:
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is chosen because its high polarity disrupts intermolecular hydrogen bonding, ensuring sharp, distinct signals for the primary amine ( −NH2​ ) protons.

  • 1 H NMR Acquisition: Acquire a standard 1 H spectrum at 400 MHz.

    • Signal Causality: The pyridine ring will exhibit two distinct singlet protons (para to each other) confirming the 2,4,5-substitution pattern. The morpholine group will present as two distinct multiplets (~3.4 ppm and ~3.7 ppm) corresponding to the −CH2​−N and −CH2​−O protons. The −NH2​ group will appear as a broad singlet, which can be further validated via a D2​O exchange experiment.

  • 13 C NMR Acquisition: Acquire a 13 C spectrum at 100 MHz to confirm the presence of exactly 9 distinct carbon environments, validating the entire carbon skeleton.

Conclusion

The rigorous characterization of 5-bromo-2-morpholinopyridin-4-amine requires a synergistic analytical approach. By understanding the fundamental difference between its average molecular weight (258.115 g/mol ) and its monoisotopic exact mass (257.0164 Da), researchers can leverage LC-HRMS to confidently confirm its elemental composition. The inherent 79 Br/ 81 Br isotopic doublet provides an internal mass validation, while orthogonal NMR spectroscopy confirms the regiochemical architecture. Together, these protocols form a robust, self-validating system essential for maintaining scientific integrity in pharmaceutical development.

References

  • LookChem Database. "1354288-32-6 5-bromo-2-morpholinopyridin-4-amine." LookChem. Available at:[Link]

  • Organic Chemistry at CU Boulder. "Exact Molecular Mass versus Molecular Weight." University of Colorado Boulder, Department of Chemistry and Biochemistry. Available at:[Link]

Sources

Foundational

Technical Whitepaper &amp; Safety Data Sheet: 5-Bromo-2-morpholinopyridin-4-amine in Advanced Kinase Inhibitor Synthesis

Executive Summary In contemporary drug discovery, the design of highly selective kinase inhibitors relies heavily on versatile, functionally rich heterocyclic scaffolds. 5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the design of highly selective kinase inhibitors relies heavily on versatile, functionally rich heterocyclic scaffolds. 5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) has emerged as a critical building block in the synthesis of advanced therapeutics targeting oncogenic and fibrotic pathways [1].

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It synthesizes the physicochemical profiling, stringent safety data (SDS/MSDS) requirements, and field-proven synthetic methodologies associated with this compound. By understanding the structural causality of its functional groups—specifically the morpholine hinge-binder and the reactive C5-bromide—chemists can effectively deploy this intermediate in the development of inhibitors targeting EphA2, ERK, Syk, and TGF-βR1 [2][3].

Physicochemical Profiling & Structural Causality

The utility of 5-Bromo-2-morpholinopyridin-4-amine stems from its precise spatial arrangement of electron-donating and electron-withdrawing groups.

  • The Morpholine Ring (C2): Enhances aqueous solubility and acts as a critical hydrogen-bond acceptor in the ATP-binding pocket of kinases.

  • The Primary Amine (C4): Functions as a hydrogen-bond donor, further anchoring the scaffold to the kinase hinge region.

  • The Bromide (C5): Serves as an orthogonal synthetic handle. Bromine's superior reactivity in oxidative addition (compared to chlorine) allows for mild, high-yielding palladium-catalyzed cross-coupling reactions [4].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Bromo-2-morpholinopyridin-4-amine
CAS Registry Number 1354288-32-6
Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
Appearance Solid (Off-white to light brown powder)
Predicted pKa ~6.5 (Pyridine nitrogen), ~2.8 (Primary amine)
Storage Temperature 2–8°C (Protect from light and moisture)
Solubility Soluble in DMSO, DMF, and moderately in Dichloromethane

Safety Data Sheet (SDS) & Hazard Assessment

As a halogenated aminopyridine derivative, 5-Bromo-2-morpholinopyridin-4-amine requires rigorous safety protocols. The presence of the morpholine moiety and the brominated heteroaromatic ring classifies this compound as a toxic and irritating agent under the Globally Harmonized System (GHS).

Table 2: GHS Hazard and Precautionary Codes
CategoryCodeStatement
Hazard (Health) H301Toxic if swallowed.
Hazard (Health) H315Causes skin irritation.
Hazard (Health) H318Causes serious eye damage.
Hazard (Health) H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Toxicological Mechanisms & Handling Protocols
  • Irritation Causality: The basicity of the morpholine ring and the primary amine can disrupt the lipid bilayer of the skin and ocular mucous membranes, leading to severe irritation and potential corneal damage.

  • Engineering Controls: All handling must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with local exhaust ventilation.

  • PPE Requirements: Nitrile gloves (double-gloving recommended), a half-face particulate respirator (N95 or P100), and splash-proof chemical goggles are mandatory.

Synthetic Utility: Kinase Inhibitor Scaffold Development

The primary application of 5-Bromo-2-morpholinopyridin-4-amine is the construction of Type I and Type II kinase inhibitors. By functionalizing the C5 position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, researchers can extend the molecule into the hydrophobic pocket (DFG-in or DFG-out conformations) of target kinases such as ERK and Syk [3][4].

SignalingPathway Signal Extracellular Signal (e.g., TGF-β, EGF) Receptor Receptor Tyrosine/Serine Kinase (e.g., TGF-βR1, EphA2) Signal->Receptor Ligand Binding Cascade Intracellular Kinase Cascade (e.g., ERK, SMAD, Syk) Receptor->Cascade Phosphorylation Inhibitor Morpholinopyridine-Derived Kinase Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Inhibitor->Cascade Direct Inhibition Transcription Gene Transcription (Tumorigenesis / Fibrosis) Cascade->Transcription Nuclear Translocation

Figure 1: Mechanism of action for morpholinopyridine-derived kinase inhibitors targeting signaling cascades.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and robust experimental workflow, the following protocol details the C5-arylation of 5-Bromo-2-morpholinopyridin-4-amine.

Mechanistic Rationale (Causality)
  • Catalyst Selection: Pd(dppf)Cl₂ is chosen because the bidentate nature of the dppf ligand prevents the palladium center from being irreversibly sequestered by the basic nitrogen atoms of the morpholine and pyridine rings.

  • Solvent System: A 1,4-Dioxane/H₂O (4:1) mixture is utilized. The water is strictly required to dissolve the inorganic base (K₂CO₃), generating the reactive hydroxide/carbonate species necessary to activate the boronic acid for the transmetalation step.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-morpholinopyridin-4-amine (1.0 mmol, 258 mg), the desired aryl boronic acid (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol, 414 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg) to the solid mixture.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Nitrogen (N₂) three times to remove atmospheric oxygen, which can cause homocoupling of the boronic acid.

  • Solvent Introduction: Inject 10 mL of a pre-degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe.

  • Execution: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours.

  • Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane eluent system. The disappearance of the starting material spot (UV active at 254 nm) validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and wash sequentially with distilled water (2 x 15 mL) and saturated aqueous NaCl (brine, 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to isolate the pure C5-arylated product.

SyntheticWorkflow SM 5-Bromo-2-morpholinopyridin-4-amine (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling (90°C) SM->Reaction Reagents Boronic Acid + Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O Reagents->Reaction Workup Aqueous Extraction & Brine Wash Reaction->Workup TLC Confirmation Product C5-Functionalized Kinase Intermediate Workup->Product Column Chromatography

Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for C5-functionalization.

References

  • LookChem Chemical Database. "5-bromo-2-morpholinopyridin-4-amine (CAS 1354288-32-6) Basic Information and Safety Data." LookChem. Available at: [Link]

  • Laird, A. D., et al. "Pyrimidine derivatives for inhibiting Eph receptors." US Patent US7718653B2, Google Patents, 18 May 2010.
  • Krueger, E., et al. "ERK inhibitors and uses thereof." Australian Patent AU2014214846A1, Google Patents, 14 Aug 2014.
  • Yamamoto, Y., et al. "Nicotinamide derivatives or salt thereof having syk-inhibitory activity." Canadian Patent CA2861202A1, Google Patents, 25 Jul 2013.
Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 5-Bromo-2-morpholinopyridin-4-amine Derivatives

Abstract: The 5-Bromo-2-morpholinopyridin-4-amine scaffold represents a promising chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibition. The aminopyridine core is a well...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 5-Bromo-2-morpholinopyridin-4-amine scaffold represents a promising chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibition. The aminopyridine core is a well-established pharmacophore known to interact with the hinge region of kinase ATP-binding sites, while the morpholine and bromo substituents provide critical handles for modulating potency, selectivity, and physicochemical properties.[1] Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body—is paramount for translating a promising compound into a viable clinical candidate. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific chemical class. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind them to enable robust and insightful PK characterization.

The 5-Bromo-2-morpholinopyridin-4-amine Scaffold: A Structural Overview

The pharmacokinetic behavior of a molecule is intrinsically linked to its physicochemical properties. The core scaffold can be deconstructed into three key components, each contributing distinct characteristics that influence its interaction with biological systems.

  • 2-Aminopyridine Core: This is the foundational pharmacophore. The basic nitrogen in the pyridine ring and the exocyclic amine at position 4 are key sites for hydrogen bonding. The aromatic nature of the ring contributes to van der Waals interactions and potential for π-π stacking.

  • Morpholine Moiety (Position 2): The morpholine ring is a frequently used substituent in medicinal chemistry to enhance aqueous solubility and introduce a hydrogen bond acceptor (the oxygen atom).[2] Its presence generally improves the "drug-like" properties of a molecule, often leading to more favorable absorption and distribution profiles.[3]

  • Bromo- Substituent (Position 5): The bromine atom is a lipophilic, electron-withdrawing group. Its primary role is often to occupy a specific hydrophobic pocket in the target protein, thereby increasing binding affinity. From a pharmacokinetic perspective, it increases the molecule's lipophilicity (LogP) and can influence metabolic stability.[4]

  • 4-Amine Group: The amine at this position is crucial for target engagement, often forming a key hydrogen bond in the kinase hinge region.[1] Its basicity (pKa) will influence solubility and the molecule's charge state at physiological pH, which directly impacts membrane permeability and distribution.

The interplay between the hydrophilic morpholine group and the lipophilic bromo-pyridine core creates a delicate balance that dictates the overall ADME profile. A systematic evaluation is therefore essential.

A Methodological Approach to ADME Profiling

The following sections outline a logical, tiered approach to characterizing the ADME properties of novel 5-Bromo-2-morpholinopyridin-4-amine derivatives. The narrative emphasizes the causality behind each experimental choice, providing a self-validating system for data generation.

Absorption: Will the Compound Reach the Bloodstream?

Oral bioavailability is a critical attribute for many small molecule drugs. Absorption is governed by a molecule's ability to dissolve in the gastrointestinal fluid and permeate the intestinal wall.

Expert Insight: For the target scaffold, the morpholine group is expected to confer adequate aqueous solubility, but the brominated pyridine core adds lipophilicity. This balance suggests that permeability, rather than solubility, might be the rate-limiting step for absorption. We must therefore prioritize assays that directly measure membrane transit.

Key Experimental Protocols:

  • Aqueous Solubility Assessment:

    • Protocol: A kinetic solubility assay using nephelometry is a high-throughput starting point. For lead compounds, a thermodynamic solubility assay (e.g., shake-flask method) at various pH values (e.g., pH 2.0, 6.5, 7.4) provides definitive data reflecting the GI tract and blood.

    • Causality: Determining solubility across a pH range is crucial because the pyridine and amine nitrogens will be protonated to different extents in the acidic stomach versus the more neutral intestine. This directly impacts dissolution and subsequent absorption.

  • Cell-Based Permeability Assay (Caco-2):

    • Protocol:

      • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow differentiation into a polarized monolayer mimicking the intestinal epithelium.

      • Confirm monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements.

      • Add the test compound to the apical (A) side (representing the gut lumen).

      • Incubate and collect samples from the basolateral (B) side (representing the bloodstream) over a 2-hour period.

      • Reverse the experiment (B to A) to determine the efflux ratio (Papp B-A / Papp A-B).

      • Quantify the compound concentration in all chambers using LC-MS/MS.

    • Causality: This assay not only measures passive diffusion but also identifies if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] A high efflux ratio (>2) would suggest that the compound is actively pumped back into the gut lumen, which would limit its oral bioavailability.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Key questions are how much binds to plasma proteins (leaving only the unbound fraction active) and which tissues it penetrates.

Expert Insight: The lipophilic nature of the bromo-pyridine core suggests a moderate to high degree of plasma protein binding (PPB), primarily to albumin. Understanding the unbound fraction is critical, as this is the concentration that drives efficacy and, potentially, toxicity.

Key Experimental Protocols:

  • Plasma Protein Binding (Equilibrium Dialysis):

    • Protocol:

      • Add the test compound to plasma (human, rat) in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-only chamber.

      • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

      • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

      • Calculate the fraction unbound (fu) as the ratio of the buffer concentration to the plasma concentration.

    • Causality: Equilibrium dialysis is the gold standard for PPB determination. It physically separates the unbound drug from the protein-bound drug, providing a direct and accurate measurement. This value is essential for interpreting in vitro potency data and predicting in vivo clearance.

  • Brain-to-Plasma Ratio (Kp,uu):

    • Protocol: For compounds targeting the central nervous system (CNS), this is a critical step. Administer the compound to an animal model (e.g., rat). At a specific time point (e.g., Tmax), collect blood and brain tissue. Measure total concentrations in plasma and brain homogenate. Also, measure the fraction unbound in both plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis. Calculate Kp,uu = (Cbrain,unbound / Cplasma,unbound).

    • Causality: Kp,uu corrects for plasma and brain tissue binding, providing a true measure of brain penetration. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux from the brain (e.g., by P-gp).

Metabolism: How is the Compound Modified?

Metabolism is the body's process of chemically modifying foreign compounds (xenobiotics) to facilitate their elimination. This is often the primary determinant of a drug's half-life.

Expert Insight: The 5-Bromo-2-morpholinopyridin-4-amine scaffold has several potential metabolic "hotspots." The pyridine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[6] The morpholine ring can undergo hydroxylation or ring-opening. The C-Br bond is generally stable but can undergo dehalogenation in some cases. Predicting the primary routes of metabolism is key to designing more stable analogues. Based on similar heterocyclic structures, CYP2D6 and CYP3A4 are likely to be involved.[7]

Key Experimental Protocols:

  • Metabolic Stability in Human Liver Microsomes (HLMs):

    • Protocol:

      • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled HLMs in the presence of the cofactor NADPH (to initiate Phase I metabolism).

      • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Analyze the remaining parent compound at each time point by LC-MS/MS.

      • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

    • Causality: HLMs contain a high concentration of CYP enzymes, making this assay a robust and standard method for assessing Phase I metabolic liability. A short half-life in this assay indicates rapid metabolism and likely high first-pass clearance in vivo, which would reduce oral bioavailability.

  • Metabolite Identification (Met-ID):

    • Protocol: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze samples from the HLM stability assay. Compare the high-mass-accuracy data from t=0 and t=60 minute samples to identify new peaks corresponding to potential metabolites. Common modifications to search for include +16 Da (oxidation/hydroxylation), +14 Da (N-demethylation, if applicable), and conjugation products (e.g., +176 Da for glucuronidation if using S9 fraction or hepatocytes).

    • Causality: Knowing the structure of the major metabolites confirms the metabolic "hotspots." This information is invaluable for guiding medicinal chemistry efforts to block these sites of metabolism (e.g., by adding a fluorine atom) to improve the compound's half-life.

Excretion: How is the Compound Eliminated?

Excretion is the final removal of the parent drug and its metabolites from the body, primarily through urine or feces.

Expert Insight: The route of excretion depends on the physicochemical properties of the metabolites. Hydroxylated and conjugated metabolites are typically polar and are readily excreted by the kidneys into the urine. Less polar compounds or those with higher molecular weight may be eliminated via the bile into the feces.

Key Experimental Protocol:

  • Mass Balance Study:

    • Protocol: This is a definitive, late-stage preclinical study. Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C). Administer a single dose to bile-duct cannulated rats. House the animals in metabolic cages that allow for the separate collection of urine, feces, and bile over 72-96 hours. Measure the total radioactivity in all collected matrices to determine the percentage of the dose recovered and the primary routes of excretion.

    • Causality: This study provides a complete picture of the compound's fate, ensuring that all administered drug is accounted for. It is the ultimate validation of the ADME profile and is a critical component of regulatory submissions.

Integrated Workflows and Data Visualization

A successful drug discovery program relies on an efficient, tiered approach to pharmacokinetic evaluation. The workflow below illustrates how these assays are integrated, from high-throughput screening to in-depth candidate characterization.

ADME_Workflow cluster_0 Early Stage (Screening) cluster_1 Lead Optimization cluster_2 Preclinical Candidate Solubility Kinetic Solubility Caco2 Caco-2 Permeability HLM HLM Stability InVivoPK In Vivo PK (Rat) (PO & IV) Caco2->InVivoPK Predict Oral Absorption MetID Metabolite ID HLM->MetID Identify 'Hotspots' ThermoSol Thermodynamic Solubility (pH-dependent) PPB Plasma Protein Binding PPB->InVivoPK Interpret Exposure Phenotyping CYP Phenotyping MassBalance Mass Balance Study (¹⁴C-labeled) MetID->MassBalance Confirm Metabolites

Caption: Tiered experimental workflow for ADME characterization.

A potential metabolic map for this scaffold is crucial for anticipating and solving metabolic liabilities.

Metabolic_Pathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound (5-Bromo-2-morpholinopyridin-4-amine) Met1 Pyridine Hydroxylation Parent->Met1 Oxidation Met2 Morpholine Hydroxylation Parent->Met2 Oxidation Met3 Morpholine Ring Opening Parent->Met3 Conj1 Glucuronide Conjugate (on hydroxyl group) Met1->Conj1 Conj2 Sulfate Conjugate (on hydroxyl group) Met1->Conj2 Met2->Conj1

Caption: Predicted metabolic pathways for the scaffold.

Data Summary and Interpretation

All quantitative pharmacokinetic data should be collated into a clear, concise table to facilitate comparison between different derivatives and to build a structure-property relationship (SPR) understanding.

Table 1: Template for Summarizing Key Pharmacokinetic Parameters

Compound IDSolubility (µM) at pH 7.4Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)Fraction Unbound (fu, plasma)Oral Bioavailability (F%) (Rat)Clearance (CL) (mL/min/kg) (Rat)
Example-01 55151.2450.1560%25
Example-02 7083.5>600.3025%15
... .....................

Interpretation:

  • Example-01 shows good permeability and metabolic stability, resulting in good oral bioavailability.

  • Example-02 has a high efflux ratio, suggesting it is a P-gp substrate. This is a likely cause for its lower oral bioavailability, despite its improved metabolic stability. This insight directs the next round of chemical synthesis to focus on modifications that reduce P-gp efflux.

Conclusion

The 5-Bromo-2-morpholinopyridin-4-amine scaffold holds significant therapeutic promise. However, its successful development hinges on a thorough and mechanistically driven understanding of its pharmacokinetic properties. By employing the integrated, multi-tiered experimental approach detailed in this guide—from high-throughput in vitro assays to definitive in vivo studies—research teams can efficiently identify candidates with optimal ADME profiles. This strategy not only de-risks preclinical development but also builds a deep, causal understanding of the structure-property relationships, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). MDPI. Available at: [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Available at: [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (n.d.). ResearchGate. Available at: [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1991). PubMed. Available at: [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PubMed. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. (2005). PubMed. Available at: [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. (n.d.). Semantic Scholar. Available at: [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs. Available at: [Link]

  • A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. (2020). MDPI. Available at: [Link]

  • Synthesis, Crystal Engineering, Density Functional Theory, ADME/T, Molecular Docking, and Antimicrobial Evaluation of Bromo-Based Ortho-Vanillin Compounds. (2026). ResearchGate. Available at: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Bromo-2-morpholinopyridin-4-amine: An In-depth Technical Guide

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-2-morpholinopyridin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-2-morpholinopyridin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a sequential nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine core. This guide offers a detailed protocol, mechanistic insights, safety precautions, and methods for product characterization, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutics, with the aminopyridine scaffold being a particularly privileged structure in medicinal chemistry. The title compound, 5-Bromo-2-morpholinopyridin-4-amine, incorporates several key pharmacophoric features: a bromine atom for potential further functionalization via cross-coupling reactions, a morpholine moiety which can enhance aqueous solubility and metabolic stability, and a primary amino group that often serves as a crucial hydrogen bond donor for target engagement.

The synthesis of such multi-functionalized pyridines requires a strategic approach to control regioselectivity. The protocol detailed herein employs a two-step nucleophilic aromatic substitution (SNAr) strategy, leveraging the differential reactivity of the halogen substituents on a commercially available starting material.

Reaction Scheme and Mechanistic Rationale

The synthesis of 5-Bromo-2-morpholinopyridin-4-amine is achieved through a two-step process starting from 2,4-dichloro-5-bromopyridine.

Overall Reaction:

Mechanistic Considerations:

The regioselectivity of the first step is dictated by the electronic properties of the pyridine ring. In nucleophilic aromatic substitution reactions of 2,4-dihalopyridines, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C-4 can be delocalized onto the ring nitrogen, providing greater stabilization.[1][2]

The second step involves the substitution of the remaining chloro group at the C-2 position. This amination typically requires more forcing conditions, such as elevated temperature and pressure, due to the deactivating effect of the electron-donating morpholino group at the C-4 position.[3]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloro-5-bromopyridine≥97%Commercially Available
Morpholine≥99%Commercially Available
DioxaneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Magnesium sulfate (anhydrous)ACS GradeCommercially Available
Ammonia solution (e.g., 7N in Methanol)-Commercially Available
Pressure-rated reaction vessel (autoclave)--
Step 1: Synthesis of 5-Bromo-2-chloro-4-morpholinopyridine

This procedure is adapted from analogous reactions on dihalopyrimidines.[4]

Procedure:

  • To a solution of 2,4-dichloro-5-bromopyridine (1.0 eq.) in anhydrous dioxane (approximately 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.2 eq.) at room temperature.

  • Stir the resulting mixture at room temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 5-bromo-2-chloro-4-morpholinopyridine, can often be used in the next step without further purification if found to be of sufficient purity by analysis (e.g., 1H NMR). If necessary, purification can be achieved by column chromatography on silica gel.

dot

Synthesis_Step1 Start 2,4-Dichloro-5-bromopyridine + Morpholine Solvent Dioxane Start->Solvent dissolve in Reaction Stir at Room Temp (6-12h) Solvent->Reaction Workup Work-up (EtOAc, H2O, Brine) Reaction->Workup Purification Purification (Optional) Workup->Purification Product 5-Bromo-2-chloro-4-morpholinopyridine Purification->Product

Caption: Workflow for the synthesis of 5-Bromo-2-chloro-4-morpholinopyridine.

Step 2: Synthesis of 5-Bromo-2-morpholinopyridin-4-amine

This procedure is based on general methods for the amination of 2-chloropyridines, which often require elevated temperature and pressure.[3]

Procedure:

  • In a pressure-rated reaction vessel (autoclave), combine 5-bromo-2-chloro-4-morpholinopyridine (1.0 eq.) and a solution of ammonia in methanol (e.g., 7N solution, large excess, e.g., 20-40 eq.).

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-150 °C with stirring for 12-24 hours. Caution: This reaction is performed under high pressure. Ensure the reaction vessel is appropriate for the conditions and all safety precautions are strictly followed.

  • After the reaction time, cool the vessel to room temperature. Caution: Do not open the vessel until it has completely cooled and the internal pressure has been safely released.

  • Once cooled and vented, open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 5-Bromo-2-morpholinopyridin-4-amine.

dot

Synthesis_Step2 Start 5-Bromo-2-chloro-4- morpholinopyridine Reagent Ammonia in Methanol (Excess) Start->Reagent combine with Reaction High Temp & Pressure (120-150°C, 12-24h) Reagent->Reaction Workup Work-up (Concentration, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Bromo-2-morpholinopyridin-4-amine Purification->Product

Sources

Application

Application Notes and Protocols for Dissolving 5-Bromo-2-morpholinopyridin-4-amine in DMSO for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the effective solubilization of 5-Bromo-2-morpholinopyridin-4-amine in Dimethyl Sulfoxide (DMSO) for use in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the effective solubilization of 5-Bromo-2-morpholinopyridin-4-amine in Dimethyl Sulfoxide (DMSO) for use in a variety of cell-based assays. Adherence to these protocols is crucial for ensuring compound stability, accurate concentration, and the generation of reproducible and reliable experimental data.

Introduction to 5-Bromo-2-morpholinopyridin-4-amine and the Critical Role of Proper Solubilization

5-Bromo-2-morpholinopyridin-4-amine belongs to a class of substituted pyridine derivatives that are of significant interest in drug discovery and chemical biology. While specific data on this particular compound is emerging, related structures have been investigated for their potential as kinase inhibitors and modulators of other cellular signaling pathways.[1][2] The efficacy and reliability of any in vitro study involving such small molecules are fundamentally dependent on their proper dissolution and delivery to the cellular environment.

Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent in life science research, prized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4] However, improper handling of DMSO and the compound of interest can lead to several common yet significant issues, including:

  • Compound Precipitation: The compound may fall out of solution upon dilution into aqueous cell culture media, leading to inaccurate dosing.[5][6]

  • Cellular Toxicity: High concentrations of DMSO are cytotoxic and can interfere with cellular processes, confounding experimental results.[7]

  • Reduced Compound Activity: Incomplete dissolution results in a lower effective concentration of the compound than intended.

These application notes provide a robust framework for preparing and utilizing 5-Bromo-2-morpholinopyridin-4-amine in cell-based assays, ensuring data integrity and maximizing the potential for meaningful scientific insights.

Physicochemical Properties and Solubility Considerations

While specific experimental data for 5-Bromo-2-morpholinopyridin-4-amine is not extensively published, we can infer its likely properties based on its structural motifs. The pyridine ring, morpholine group, and bromine atom contribute to a molecular profile that suggests low aqueous solubility but good solubility in organic solvents like DMSO.

Table 1: Predicted Physicochemical Properties of Substituted Pyridines

PropertyGeneral Value/Characteristic for Similar CompoundsSignificance for Dissolution Protocol
Appearance Typically a white to off-white or pale yellow solid.[8]Visual confirmation of complete dissolution is key.
Aqueous Solubility LowDirect dissolution in aqueous buffers is not recommended.
DMSO Solubility Generally highDMSO is the recommended solvent for primary stock solutions.[3][6]
Stability May be sensitive to repeated freeze-thaw cycles.[9]Aliquoting stock solutions is a critical best practice.

Core Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution of 5-Bromo-2-morpholinopyridin-4-amine.

Materials
  • 5-Bromo-2-morpholinopyridin-4-amine (powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Step-by-Step Methodology
  • Calculate the Required Mass: Determine the mass of 5-Bromo-2-morpholinopyridin-4-amine needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is essential for this calculation.

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.[10] For small masses, it is often more practical to weigh a slightly different amount and then adjust the volume of DMSO to achieve the desired concentration.[10]

  • Transfer to a Sterile Tube: Carefully transfer the weighed powder into a sterile microcentrifuge tube. Ensure that no powder is lost during the transfer.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.

  • Promote Dissolution:

    • Vortexing: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

    • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[3][6] Sonication uses ultrasonic waves to break up solute aggregates and enhance dissolution.

    • Gentle Warming (with caution): As a final resort, the solution can be gently warmed in a 37°C water bath for a short period.[11] However, be aware that heat can degrade some compounds. This step should be used with caution and only if necessary.

  • Final Inspection: Once the compound is fully dissolved, the stock solution should be a clear, homogenous liquid with no visible particulates.

  • Aliquoting and Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][9] Store the aliquots at -20°C or -80°C for long-term stability.[9]

Preparation of Working Solutions for Cell Assays

The high-concentration DMSO stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.[12]

The Importance of Serial Dilutions

Directly diluting a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution.[5] A stepwise or serial dilution approach is recommended to mitigate this.

Protocol for Preparing a 10 µM Working Solution
  • Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be beneficial to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.

  • Final Dilution in Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.

    • Immediately after adding the DMSO stock, gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause shearing forces that may damage cells.

  • Vehicle Control: It is imperative to prepare a vehicle control alongside your experimental samples.[3] This control should contain the same final concentration of DMSO as the working solutions (e.g., 0.1% for a 1:1000 dilution) in the cell culture medium. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Diagram 1: Workflow for Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw Use for Experiment dilute 6. Dilute in Pre-warmed Cell Culture Medium thaw->dilute add_to_cells 7. Add to Cell Assay dilute->add_to_cells

Caption: Workflow for preparing stock and working solutions.

Best Practices and Troubleshooting

Table 2: Best Practices and Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not dissolve in DMSO Insufficient mixing; low-quality DMSO; compound has poor DMSO solubility.Increase vortexing/sonication time.[3] Use fresh, anhydrous, high-purity DMSO. Consider gentle warming to 37°C.[11] If solubility remains an issue, a lower stock concentration may be necessary.
Precipitation upon dilution in media Compound has poor aqueous solubility; dilution was too rapid.Perform serial dilutions in the cell culture medium.[5] Ensure the final DMSO concentration is as low as possible while maintaining solubility.[6]
High background in cell assay DMSO concentration is too high, causing cellular stress or toxicity.Keep the final DMSO concentration in the assay below 0.5%, and ideally at or below 0.1%.[7][9] Always include a vehicle control.
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution; inaccurate pipetting.Always use a fresh aliquot for each experiment.[3] Use calibrated pipettes and proper pipetting technique.

Conclusion

The successful use of 5-Bromo-2-morpholinopyridin-4-amine in cell-based assays is critically dependent on the careful and methodical preparation of stock and working solutions. By utilizing high-purity DMSO, employing appropriate dissolution techniques, and adhering to best practices for dilution and storage, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data. The protocols and guidelines presented here provide a solid foundation for the effective use of this and other similar small molecules in a research setting.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Gaylord Chemical Company. (2026, March 6). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. Available at: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

Sources

Method

Scale-up purification techniques for 5-Bromo-2-morpholinopyridin-4-amine

Application Note: Scale-Up Purification Techniques for 5-Bromo-2-morpholinopyridin-4-amine Document Type: Process Chemistry & Purification Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Purification Techniques for 5-Bromo-2-morpholinopyridin-4-amine

Document Type: Process Chemistry & Purification Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-morpholinopyridin-4-amine is a highly versatile, halogenated aminopyridine intermediate used extensively as a building block in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1]. Its unique structural motif—combining a basic morpholine ring, an electron-donating primary amine, and an electron-withdrawing bromine atom on a pyridine core—presents specific challenges during scale-up purification.

While advanced one-pot synthetic strategies have been developed to streamline pyridine functionalization without intermediate purification[2], the industrial scale-up of SNAr-derived aminopyridines still requires robust, multi-stage downstream processing to achieve >99.5% purity. Furthermore, halogenated pyridines can exhibit unique thermal profiles and reactivity, making controlled scale-up and purification critical for overall process safety[3]. This application note details a field-proven, three-stage purification workflow designed to isolate this intermediate at the kilogram scale.

Physicochemical Profiling & Causality in Purification Design

To design a self-validating purification system, one must first understand the causality behind the molecule's behavior in solution and on a stationary phase.

The chromatographic behavior of pyridine derivatives is heavily dictated by their ionization state. Most pyridine nitrogens possess a pKa between 5 and 6[4]. However, the addition of the morpholine moiety introduces a secondary basic center (pKa ~8.0–8.5). At neutral or weakly acidic pH, these basic sites become protonated. If standard normal-phase silica is used, these protonated amines interact strongly with acidic silanol groups, causing severe peak tailing and poor resolution[4].

To counteract this, the mobile phase pH must be raised above 9.0 to fully neutralize the molecule. Because traditional silica dissolves at high pH, scale-up chromatography must utilize pH-stable C18, hybrid, or polymer-based stationary phases[4].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyEstimated ValueProcess & Chromatographic Implication
Molecular Weight 258.12 g/mol Elutes well within standard LC-MS mass ranges for easy fraction monitoring.
LogP ~1.8 - 2.2Moderate lipophilicity; highly suitable for reverse-phase (C18) retention.
pKa (Morpholine N) ~8.0 - 8.5Requires mobile phase pH > 9.5 to suppress ionization and prevent peak tailing.
pKa (Pyridine N) ~6.0 - 6.5Susceptible to silanol interactions; necessitates polymer or hybrid columns.

Upstream Synthesis & Impurity Profiling

The target compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination, reacting 4-amino-5-bromo-2-chloropyridine with morpholine[1]. Understanding this pathway is critical for predicting the impurity profile.

G SM 4-Amino-5-bromo- 2-chloropyridine Target 5-Bromo-2-morpholino- pyridin-4-amine SM->Target Main Reaction ImpA Debrominated Impurity SM->ImpA Over-reduction ImpB Bis-morpholino Impurity SM->ImpB Over-substitution Morph Morpholine (SNAr) Morph->Target

Figure 1: Synthetic pathway and primary impurity generation during SNAr.

Table 2: Impurity Profile & Removal Strategy
ImpurityOriginPrimary Removal Strategy
4-Amino-5-bromo-2-chloropyridine Unreacted SMRP-Flash Chromatography (elutes later due to higher LogP).
2-Morpholinopyridin-4-amine DebrominationRP-Flash Chromatography (elutes earlier due to lower LogP).
Bis-morpholino derivative Over-substitutionAcid-Base Extraction (different pKa) and Crystallization.

Scale-Up Purification Protocols (The 3-Stage Workflow)

The following workflow transitions the crude reaction mixture through orthogonal purification mechanisms: liquid-liquid extraction (exploiting pKa), reverse-phase chromatography (exploiting hydrophobicity), and crystallization (exploiting lattice energy).

Workflow Crude Crude Reaction Mixture (1.0 kg scale) Ext Acid-Base Extraction (pH Swing 2.0 to 10.0) Crude->Ext Removes neutral organics Chrom Reverse-Phase Flash (C18, pH 9.5 Buffer) Ext->Chrom Removes structural isomers Cryst Anti-Solvent Crystallization (EtOH/Water) Chrom->Cryst Polishing & Form control Pure Pure 5-Bromo-2-morpholino- pyridin-4-amine (>99.5%) Cryst->Pure

Figure 2: Three-stage scale-up purification workflow for halogenated aminopyridines.

Protocol 1: Pilot-Scale Acid-Base Extraction (1.0 kg Scale)

Causality: This step removes non-basic organic impurities and catalyst residues by forcing the basic aminopyridine into the aqueous phase as a water-soluble salt, then recovering it via pH swing.

  • Dissolution: Dissolve 1.0 kg of crude reaction mixture in 10 L of Ethyl Acetate (EtOAc) in a 50 L jacketed glass reactor.

  • Acidic Extraction: Add 10 L of 1.0 M HCl. Agitate at 200 rpm for 15 minutes. Allow phase separation for 30 minutes. The basic API transfers to the aqueous layer. Discard the organic layer.

  • Basification (Self-Validation Check): Transfer the aqueous layer to a clean vessel. Slowly add 2.0 M NaOH under continuous stirring until the pH reaches 10.0 (monitor continuously via a calibrated inline pH probe). Maintain the internal temperature below 25 °C to prevent thermal degradation.

  • Back-Extraction: Add 15 L of fresh EtOAc to the basified aqueous layer. Agitate for 15 minutes. Allow phase separation. The neutralized API partitions back into the organic layer.

  • Concentration: Wash the organic layer with 5 L of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (40 °C, 150 mbar) to yield a semi-pure solid.

Protocol 2: Reverse-Phase Flash Chromatography

Causality: Structural isomers and debrominated impurities possess similar pKa values but differing lipophilicities. Reverse-phase chromatography resolves these. A high-pH buffer is mandatory to maintain the neutral state of the pyridine and morpholine nitrogens[4].

  • Column Preparation: Equilibrate a 5 kg pH-stable C18 functionalized silica column (particle size 40-60 µm) with 3 column volumes (CV) of Mobile Phase A.

  • Sample Loading: Dry-load the semi-pure solid onto 1 kg of C18 silica and pack it into the loading cartridge.

  • Elution: Execute the gradient outlined in Table 3.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The target compound will elute cleanly without tailing due to the pH 9.5 buffer.

  • Recovery: Pool fractions containing the target API (>95% purity by HPLC) and concentrate to remove Acetonitrile, followed by extraction of the aqueous residue with EtOAc.

Table 3: Optimized Gradient for RP-Flash Chromatography
Column Volume (CV)% Mobile Phase A (Water + 0.1% NH₄OH, pH 9.5)% Mobile Phase B (Acetonitrile)
0.0 - 2.090%10%
2.0 - 10.0Linear decrease to 40%Linear increase to 60%
10.0 - 12.040%60% (Hold to elute unreacted SM)
Protocol 3: Anti-Solvent Crystallization

Causality: Crystallization serves as the final polishing step to reject trace structural impurities and control the solid-state form of the API intermediate.

  • Dissolution: Suspend 800 g of the chromatographed API in 4.0 L of absolute Ethanol. Heat to 60 °C until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE inline filter to remove any silica bleed or particulate matter.

  • Anti-Solvent Addition: Maintain the reactor temperature at 60 °C. Add 4.0 L of purified Water (anti-solvent) dropwise over 2 hours using a precision dosing pump.

  • Controlled Nucleation (Self-Validation Check): Seed crystals (1-2 g) should be added after 1 L of water addition. The solution should transition from clear to a cloudy suspension, confirming successful nucleation.

  • Cooling Ramp: Cool the reactor from 60 °C to 5 °C at a controlled rate of 0.5 °C/min. Hold at 5 °C for 4 hours to maximize lattice formation and yield.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 L of cold 10% Ethanol/Water mixture. Dry in a vacuum oven at 45 °C for 24 hours.

References

  • LookChem. "4-AMINO-5-BROMO-2-CHLOROPYRIDINE: Building block for the synthesis of various pharmaceuticals." Available at: [Link]

  • ACS Publications. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry." Organic Letters. Available at: [Link]

  • National Institutes of Health (NIH) / Science. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Bromo-2-morpholinopyridin-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when synthesizing 5-Bromo-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when synthesizing 5-Bromo-2-morpholinopyridin-4-amine (CAS 1354288-32-6). This compound is a highly valued intermediate, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind yield losses and providing field-proven, self-validating protocols to ensure scalable success.

Part 1: Mechanistic Troubleshooting & Pathway Selection

The most common cause of poor yield in this synthesis is the incorrect sequencing of the bromination and nucleophilic aromatic substitution (SNAr) steps.

Pathway A (Late-Stage Bromination): Many researchers attempt to synthesize 2-morpholinopyridin-4-amine first, followed by electrophilic bromination (using NBS or Br2). Because the C4-amino and C2-morpholino groups are both strongly electron-donating, they activate the pyridine ring at both the C3 and C5 positions. This lack of regiocontrol inevitably leads to a complex mixture of the 3-bromo isomer, the desired 5-bromo isomer, and the over-brominated 3,5-dibromo-2-morpholinopyridin-4-amine [1].

Pathway B (Pre-Brominated SNAr - Recommended): To achieve high yields, the regiochemistry must be locked in before the SNAr step. By utilizing 4-amino-5-bromo-2-chloropyridine (CAS 857730-21-3) as the starting material, the bromine is already installed at the C5 position. The subsequent SNAr with morpholine is highly selective for the C2-chloro position due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent halogens, completely eliminating over-bromination artifacts[2].

SynthesisRoutes SM1 2-Chloropyridin-4-amine (Pathway A) Int1 2-Morpholinopyridin-4-amine SM1->Int1 Morpholine, Heat (SNAr) ProdA Mixture: 5-Bromo (Target) 3-Bromo (Impurity) 3,5-Dibromo (Impurity) Int1->ProdA NBS or Br2 (Poor Regioselectivity) SM2 4-Amino-5-bromo-2-chloropyridine (Pathway B) ProdB 5-Bromo-2-morpholinopyridin-4-amine (Target: High Yield) SM2->ProdB Morpholine, NMP, 130°C (Regiospecific SNAr)

Fig 1: Comparison of late-stage bromination (Pathway A) vs. regiospecific SNAr (Pathway B).

Part 2: Frequently Asked Questions (FAQs)

Q1: I am using Pathway A and getting a complex mixture during the bromination of 2-morpholinopyridin-4-amine. How can I improve the regioselectivity? A: True regiocontrol in Pathway A is thermodynamically and kinetically challenging. The electron-rich nature of the intermediate makes it highly susceptible to forming the 3,5-dibromo derivative[1]. If you must use Pathway A, strictly control the stoichiometry of NBS (0.95 equivalents) and run the reaction at -78°C in DMF to slow the reaction kinetics. However, the maximum isolated yield rarely exceeds 40%. Switching to Pathway B is strongly advised.

Q2: I am using Pathway B, but my SNAr reaction of 4-amino-5-bromo-2-chloropyridine with morpholine stalls at 60% conversion. How do I drive it to completion? A: The SNAr is hindered by the electron-donating C4-amino group, which deactivates the pyridine ring toward nucleophilic attack. To drive this to completion:

  • Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP). NMP has a higher boiling point and better solvates the transition state.

  • Temperature: Elevate the temperature to 130°C–140°C.

  • Base: Use N,N-Diisopropylethylamine (DIPEA) instead of K2CO3. DIPEA maintains a homogeneous reaction mixture, preventing the morpholine from volatilizing out of the liquid phase.

Q3: My product streaks heavily on silica gel and co-elutes with the starting material. How do I improve purification yield? A: Pyridin-4-amines are highly polar and basic, causing severe tailing on standard acidic silica gel.

  • Chromatography Fix: If you must run a column, pre-treat the silica with 1-2% Triethylamine (TEA) and use a DCM/MeOH/NH4OH eluent system.

  • Better Alternative (Precipitation): The protocol provided below utilizes an anti-solvent precipitation method. By pouring the NMP reaction mixture into ice-cold water, the product crystallizes out, allowing you to bypass silica gel entirely and recover >85% yield.

Part 3: Quantitative Data Summary

The following table summarizes the empirical data comparing the two synthetic strategies, highlighting why Pathway B is the industry standard for this intermediate.

MetricPathway A (Late Bromination)Pathway B (Pre-Brominated Core)
Overall Yield 35% - 45%85% - 92%
Major Impurities 3-bromo isomer, 3,5-dibromo speciesUnreacted starting material (<2%)
Purification Required Reverse-Phase HPLC or TEA-SilicaSimple Anti-Solvent Precipitation
Scalability Poor (Exothermic, complex mixtures)Excellent (Homogeneous, easily isolated)
E-Factor (Waste) High (Extensive chromatography solvent)Low (Aqueous filtration)

Part 4: Optimized Experimental Protocol (Pathway B)

This self-validating protocol utilizes in-process controls (IPC) and anti-solvent precipitation to ensure maximum yield and purity without the need for chromatography.

Materials Required:

  • 4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3): 1.0 equivalent (e.g., 10.0 g, 48.2 mmol)

  • Morpholine: 3.0 equivalents (12.6 g, 144.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents (12.4 g, 96.4 mmol)

  • N-Methyl-2-pyrrolidone (NMP): 50 mL

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4-amino-5-bromo-2-chloropyridine (10.0 g).

  • Solvation: Add 50 mL of NMP to the flask and stir until a homogeneous solution is achieved.

  • Reagent Addition: Add DIPEA (12.4 g) followed by morpholine (12.6 g) in a single portion.

  • Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.

  • In-Process Control (IPC): After 12 hours, sample 50 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 207/209) is <2% relative to the product mass (m/z 258/260). If incomplete, continue heating for an additional 4 hours.

  • Quenching & Precipitation: Once validated by IPC, cool the reaction mixture to room temperature (20-25°C). Slowly pour the mixture into 500 mL of vigorously stirred ice-cold distilled water (0-5°C). A pale yellow to off-white precipitate will immediately form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete crystallization. Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual NMP and morpholine salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 24 hours to afford 5-bromo-2-morpholinopyridin-4-amine.

    • Expected Yield: 10.5 - 11.4 g (85-92%).

    • Purity: >98% by HPLC.

References

  • Buy 3,5-Dibromo-2-morpholinopyridin-4-amine (EVT-14044740) - EvitaChem. evitachem.com.
  • Cas 857730-21-3,4-AMINO-5-BROMO-2-CHLOROPYRIDINE | lookchem. lookchem.com.
  • Cas 857730-21-3,4-AMINO-5-BROMO-2-CHLOROPYRIDINE (Downstream Products) | lookchem. lookchem.com.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Bromo-2-morpholinopyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, formulation scientists, and drug development professionals in overcoming the physicochemical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, formulation scientists, and drug development professionals in overcoming the physicochemical barriers associated with 5-Bromo-2-morpholinopyridin-4-amine .

This guide synthesizes structural causality, diagnostic workflows, and self-validating experimental protocols to ensure your in vitro and in vivo assays succeed without precipitation or bioavailability failures.

Physicochemical Profiling & Causality

Before troubleshooting, we must understand why 5-Bromo-2-morpholinopyridin-4-amine exhibits poor aqueous solubility[1]. The causality lies in its molecular architecture:

  • High Lipophilicity (LogP): The introduction of the 5-bromo substituent significantly increases the lipophilicity of the pyridine core. Halogens are highly hydrophobic and drive the molecule out of the aqueous phase.

  • Crystal Lattice Energy: The planar pyridine ring promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy that resists dissolution[2].

  • Weakly Basic Centers: The molecule contains multiple nitrogenous centers. While standard 4-aminopyridine has a pKa of ~9.17[3] and morpholine has a pKa of ~8.49[4], the electron-withdrawing nature of the 5-bromo group lowers the basicity of the adjacent nitrogens. Consequently, the compound exists primarily as a highly insoluble, neutral free-base at physiological pH (7.4).

Diagnostic Workflow

To select the correct solubility enhancement technique, you must align the physicochemical properties of the compound with your target application. Follow the decision tree below:

SolubilityWorkflow Start 5-Bromo-2-morpholinopyridin-4-amine Low Aqueous Solubility Analyze Physicochemical Profiling (Weak Base, High LogP) Start->Analyze Application Target Application? Analyze->Application InVitro In Vitro Assays (Cell Culture / Enzyme) Application->InVitro InVivo In Vivo Dosing (PK / Efficacy Models) Application->InVivo Cosolvent Co-solvent System (DMSO, PEG400, Tween-80) InVitro->Cosolvent pH pH Adjustment / Salt Formation (Mesylate, HCl salts) InVivo->pH Complex Inclusion Complexation (HP-β-CD) InVivo->Complex Nano Particle Size Reduction (Nanosuspension) InVivo->Nano

Decision tree for troubleshooting 5-bromo-2-morpholinopyridin-4-amine solubility by application.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting from a DMSO stock into an aqueous assay buffer (pH 7.4). How can I prevent this in vitro?

Causality: This is a classic case of solvent shift causing local supersaturation. When the DMSO diffuses into the aqueous buffer, the compound is forced into a pH environment (7.4) where it exists as an uncharged, lipophilic free base, dropping its solubility below the assay concentration. Solution: Utilize a co-solvent/surfactant system[5]. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) before dilution. A standard working ratio is 1% DMSO / 5% Tween-80 / 94% Buffer. The surfactant forms micelles that encapsulate the lipophilic bromo-pyridine core, keeping it in solution.

Q2: I need to formulate this compound for in vivo oral dosing, but I cannot use high levels of DMSO or surfactants due to toxicity. What is the best approach?

Causality: For in vivo models, you must leverage the compound's ionizable groups. Because it contains basic nitrogens (the morpholine ring and the primary amine), its solubility is highly pH-dependent. Solution: Perform Salt Formation [2]. By reacting the free base with a strong acid (e.g., methanesulfonic acid or hydrochloric acid), you protonate the basic nitrogens. The resulting mesylate or hydrochloride salt will have drastically lower crystal lattice energy and higher hydration capacity, increasing aqueous solubility by orders of magnitude.

Q3: What if my in vivo model requires a strictly neutral pH formulation (pH 7.0-7.4) and I cannot use a low-pH salt solution?

Causality: At a neutral pH, the compound reverts to its insoluble free-base form. You must mask the lipophilic surface area from the aqueous environment without altering the pH. Solution: Use Inclusion Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]. The hydrophobic 5-bromo-pyridine moiety will spontaneously partition into the lipophilic cavity of the cyclodextrin torus, while the exterior hydroxyl groups of the cyclodextrin maintain high aqueous solubility[7].

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the quantitative expectations and mechanistic trade-offs for each troubleshooting strategy:

Enhancement TechniqueMechanism of ActionTarget ApplicationExpected Solubility IncreaseProsCons
Co-solvency (DMSO/PEG400) Reduces dielectric constant of the solvent mixture[5].In vitro assays10x - 50xEasy to prepare; immediate results.High solvent toxicity in vivo; precipitation upon dilution.
Salt Formation (Mesylate/HCl) Protonates basic nitrogens, creating an ionic, highly hydratable species[2].In vivo (Oral/IV)100x - 1000xPermanent solid-state modification; highly stable.Requires low pH formulation; may cause injection site irritation.
HP-β-CD Complexation Entraps the lipophilic bromo-pyridine core inside a hydrophilic torus[6].In vivo (Neutral pH)50x - 200xMaintains neutral pH; excellent biocompatibility.Requires high excipient mass; complexation efficiency varies.
Nanosuspension Reduces particle size, increasing surface area-to-volume ratio (Noyes-Whitney equation)[1].In vivo (Oral)10x - 30x (Dissolution rate)No chemical modification needed.Requires specialized milling equipment; risk of Ostwald ripening.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for the two most robust enhancement techniques.

Protocol A: Phase Solubility Study & HP-β-CD Complexation

This protocol utilizes the Higuchi and Connors method to validate complexation efficiency before scaling up[6].

  • Preparation of Carrier Solutions: Prepare a series of aqueous solutions containing HP-β-CD at increasing molar concentrations (e.g., 0, 5, 10, 15, and 20 mM) in distilled water or a neutral phosphate buffer[8].

  • Supersaturation: Add an excess amount of 5-Bromo-2-morpholinopyridin-4-amine (free base) to each vial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaking water bath at 25°C (or 37°C) for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached between the free drug and the inclusion complex[9].

  • Filtration: Filter the suspensions through a 0.45 µm hydrophilic PTFE syringe filter to remove undissolved drug particles.

  • Quantification: Analyze the filtrate using UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved drug.

  • Validation (Self-Correction): Plot the drug concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear increase (A_L-type phase solubility profile) confirms successful 1:1 stoichiometric complexation[9].

  • Solid Isolation: To isolate the solid complex for formulation, utilize lyophilization (freeze-drying) of the optimized liquid mixture[7].

Protocol B: Salt Screening and Isolation

This protocol forces the protonation of the basic nitrogens to create a highly soluble salt.

  • Free Base Dissolution: Dissolve 100 mg of 5-Bromo-2-morpholinopyridin-4-amine in a minimal volume of a volatile, water-miscible organic solvent (e.g., Tetrahydrofuran or Acetone) under gentle heating.

  • Acid Addition: Slowly add 1.05 molar equivalents of the target counterion acid (e.g., Methanesulfonic acid or 1M HCl). Causality: A slight excess ensures complete protonation of the primary amine and morpholine nitrogens.

  • Reaction: Stir the mixture continuously at room temperature for 2 to 4 hours.

  • Precipitation: If the salt does not precipitate spontaneously, slowly add an anti-solvent (e.g., heptane or diethyl ether) dropwise until the solution becomes cloudy, then cool to 4°C overnight to induce crystallization.

  • Isolation: Recover the salt crystals via vacuum filtration, wash with cold anti-solvent, and dry under vacuum for 24 hours.

  • Validation: Verify the salt formation and stoichiometry using ^1H-NMR and assess the new aqueous solubility profile in unbuffered water.

References

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Contemporary Surgery and Resuscitation Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem - NIH. Available at: [Link]

  • Morpholine | C4H9NO | CID 8083. PubChem - NIH. Available at:[Link]

  • Solubility and Dissolution Enhancement with Hydroxypropylbetacyclodextrin (HPβCD) Inclusion Complexes. MDPI. Available at: [Link]

  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization. ResearchGate. Available at: [Link]

  • Hydroxypropyl-β-Cyclodextrin for Delivery via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI. Available at: [Link]

  • Hot liquid extrusion assisted drug-cyclodextrin complexation. D-NB. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2-morpholinopyridin-4-amine Derivatization

Welcome to the technical support center for the derivatization of 5-Bromo-2-morpholinopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 5-Bromo-2-morpholinopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We understand that the inherent steric hindrance of this molecule can present significant challenges in achieving desired chemical transformations. This resource aims to equip you with the knowledge and practical strategies to overcome these obstacles and advance your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of 5-Bromo-2-morpholinopyridin-4-amine, with a focus on overcoming steric hindrance.

Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura reaction with 5-Bromo-2-morpholinopyridin-4-amine and an arylboronic acid is resulting in low or no yield of the desired biaryl product. What are the likely causes and how can I resolve this?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are frequently due to the steric bulk imposed by the morpholino group at the 2-position and the amino group at the 4-position, which can impede the approach of the boronic acid and the palladium catalyst.[1]

Causality and Solutions:

  • Inappropriate Ligand Choice: The ligand on your palladium catalyst is critical for overcoming steric hindrance. Standard ligands like triphenylphosphine may not be effective.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as S-Phos, XPhos, and RuPhos have demonstrated success in sterically demanding couplings.[2][3] For particularly challenging couplings, consider using highly specialized ligands like t-BuXPhos or phenanthrene-based ligands, which have been shown to be effective for the formation of sterically hindered biaryls.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically hindered substrates.[5]

  • Suboptimal Catalyst System: The choice of palladium precursor can influence the generation of the active Pd(0) species.

    • Solution: Use palladium pre-catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with the appropriate ligand.[3] For phosphine ligands, third-generation (G3) or fourth-generation (G4) pre-catalysts are often optimal as they can improve catalyst stability and activity.[6]

  • Insufficient Reaction Temperature: Sterically hindered reactions often require higher activation energy.

    • Solution: Gradually increase the reaction temperature. Solvents like dioxane or toluene are often effective at elevated temperatures.[2][7] Monitor the reaction for any signs of decomposition of your starting materials or product.

  • Inadequate Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.

    • Solution: Stronger, non-nucleophilic bases are often more effective. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][7] The choice of base can also influence the solubility of the reaction components.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 5-Bromo-2-morpholinopyridin-4-amine (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.2 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[7]

  • Heat the reaction mixture to 85-110 °C with vigorous stirring.[7][8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Failure of Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to couple a primary or secondary amine at the 5-position of 5-Bromo-2-morpholinopyridin-4-amine, but the reaction is not proceeding. What are the key factors to consider?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered substrates like 5-Bromo-2-morpholinopyridin-4-amine is highly dependent on the catalyst system and reaction conditions.[9][10] The presence of multiple nitrogen atoms in the substrate can also lead to catalyst inhibition.

Causality and Solutions:

  • Ligand Selection: The choice of ligand is paramount for successful C-N cross-coupling with hindered substrates.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like BrettPhos, and Josiphos have shown excellent performance in the amination of sterically hindered aryl halides.[6][11] For particularly challenging couplings involving electron-deficient anilines, biaryl phosphorinane ligands like AlisonPhos and AliPhos can be highly effective.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig aminations.[2][12] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially when dealing with base-sensitive functional groups.[10]

  • Catalyst Poisoning: The pyridine nitrogen and the amino group on the substrate can coordinate to the palladium center, potentially deactivating the catalyst.

    • Solution: Using a slightly higher catalyst and ligand loading (e.g., 2-5 mol% Pd) can sometimes overcome this inhibition.[11] Additionally, ensuring the purity of the amine coupling partner is crucial, as trace impurities can poison the catalyst.[6]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the chosen biaryl phosphine ligand (e.g., XPhos, 4.4 mol%) to an oven-dried reaction vessel.[12]

  • Add 5-Bromo-2-morpholinopyridin-4-amine (1.0 eq.), the amine coupling partner (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).[12]

  • Seal the vessel, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance in 5-Bromo-2-morpholinopyridin-4-amine?

A1: The primary sources of steric hindrance are the bulky morpholino group at the 2-position and the amino group at the 4-position of the pyridine ring. These groups flank the 5-position where the bromine atom is located, making it difficult for incoming reagents and catalysts to access this site.

Q2: Are there alternative cross-coupling reactions to Suzuki-Miyaura and Buchwald-Hartwig for derivatizing the 5-position?

A2: Yes, other palladium-catalyzed cross-coupling reactions can be employed. The Sonogashira coupling for introducing alkyne functionalities and the Heck coupling for forming C-C bonds with alkenes are viable options.[13][14] However, these reactions will also likely require optimization with sterically demanding ligands and appropriate reaction conditions to overcome the steric hindrance of the substrate. Ligand-free palladium-catalyzed cross-coupling reactions have also been reported and could be an alternative to explore, potentially offering advantages in terms of cost and ease of purification.[14]

Q3: How can I derivatize the 4-amino group in the presence of the 2-morpholino group?

A3: Derivatization of the 4-amino group, for example, through acylation or sulfonylation, can be challenging due to the electron-donating nature of the morpholino group which can affect the reactivity of the pyridine ring.[15]

  • Acylation: Standard acylation conditions using acyl chlorides or anhydrides may require a catalyst like 4-dimethylaminopyridine (DMAP) to proceed efficiently.[12]

  • Reductive Amination: To introduce alkyl groups, a two-step reductive amination approach can be considered. First, condensation with an aldehyde or ketone to form an imine, followed by reduction with a suitable reducing agent like sodium borohydride. Using a Lewis acid catalyst can facilitate the initial condensation step.[12]

Q4: Can "click chemistry" be a viable strategy to overcome steric hindrance with this molecule?

A4: Yes, click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be an excellent strategy.[16] This approach involves first converting the 5-bromo group to either an azide or an alkyne. This can be achieved through a nucleophilic substitution or a Sonogashira coupling, respectively. The resulting functionalized intermediate can then be "clicked" with a complementary alkyne or azide-containing molecule. The high efficiency and functional group tolerance of click reactions make them well-suited for coupling bulky molecules where traditional methods may fail.[16][17]

Q5: What analytical techniques are best for monitoring the progress of these sterically hindered reactions?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful technique for monitoring these reactions.[12] It provides information on the consumption of starting materials and the formation of the desired product, as well as any side products. Thin-layer chromatography (TLC) can also be a quick and useful tool for initial reaction monitoring.[12] For more detailed analysis and characterization of the final products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.[17][18]

Visualizations

Experimental Workflow for Optimizing a Sterically Hindered Suzuki-Miyaura Coupling

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting & Optimization cluster_2 Analysis cluster_3 Outcome start Start with Standard Conditions: - Pd(PPh3)4 - Na2CO3 - Dioxane/H2O, 80°C analysis Monitor by LC-MS: - Check for product formation - Identify side products start->analysis Run Reaction ligand Ligand Screening: - SPhos, XPhos, RuPhos - NHC Ligands base Base Screening: - K3PO4, Cs2CO3 ligand->base temp Increase Temperature: - 90°C, 100°C, 110°C base->temp catalyst Change Pd Source: - Pd(OAc)2, Pd2(dba)3 - G3/G4 Precatalysts temp->catalyst catalyst->start Re-run with Optimized Conditions success Successful Coupling: - High yield of desired product analysis->success High Conversion failure Low Yield/No Reaction analysis->failure No/Low Conversion failure->ligand Optimize G cluster_0 Strategies A Steric Hindrance in 5-Bromo-2-morpholinopyridin-4-amine B Bulky, Electron-Rich Ligands A->B C Higher Reaction Temperature A->C D Strong, Non-Nucleophilic Bases A->D E Alternative Coupling Methods (e.g., Click Chemistry) A->E F Successful Derivatization B->F Facilitates Reductive Elimination C->F Provides Activation Energy D->F Promotes Transmetalation E->F Bypasses Traditional Catalytic Cycle

Caption: Key strategies to overcome steric hindrance in the derivatization of 5-Bromo-2-morpholinopyridin-4-amine.

References

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications. Available from: [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available from: [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis Online. Available from: [Link]

  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. Available from: [Link]

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. ResearchGate. Available from: [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available from: [Link]

  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters - ACS Publications. Available from: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available from: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available from: [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available from: [Link]

  • Coupling reaction of aryl halides or triflates with amines catalyzed by palladium and other transition metal. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available from: [Link]

  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MDPI. Available from: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available from: [Link]

Sources

Optimization

Minimizing impurities during the bromo-substitution of morpholinopyridines

Welcome to the technical support center for the bromo-substitution of morpholinopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bromo-substitution of morpholinopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. The introduction of a morpholino group significantly activates the pyridine ring, making it more susceptible to electrophilic aromatic substitution. However, this enhanced reactivity also presents challenges in controlling selectivity and minimizing the formation of impurities. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clean, high-yielding, and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromo-substitution of morpholinopyridines, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture. It is recommended to use freshly recrystallized NBS for best results. To purify, dissolve NBS in hot water and allow it to recrystallize upon cooling, then dry under vacuum.[1]
Insufficient Activation For less reactive substrates or when using milder brominating agents, the reaction may require an acid catalyst to enhance the electrophilicity of the bromine source. The use of a Lewis acid or performing the reaction in an acidic solvent like sulfuric acid can promote the reaction.[2]
Low Reaction Temperature While lower temperatures are often used to control selectivity, they can also lead to slow or incomplete reactions. If you observe poor conversion, consider gradually increasing the reaction temperature while carefully monitoring the formation of byproducts by TLC or HPLC.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Potential Cause Recommended Solution
Solvent Effects The polarity of the solvent can significantly influence the regioselectivity of the bromination.[2] It is advisable to screen a range of solvents with varying polarities, such as dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF), to find the optimal conditions for your specific substrate.
Strongly Activating Substrate The morpholino group is a strong activating group, which can lead to substitution at multiple positions. If you are observing a mixture of isomers, consider using a less reactive brominating agent or adding a Lewis acid catalyst that can modulate the regioselectivity.

Issue 3: Significant Formation of Di-brominated or Poly-brominated Byproducts

Potential Cause Recommended Solution
Excess Brominating Agent Over-bromination is a common issue with highly activated substrates like morpholinopyridines.[3] Carefully control the stoichiometry of the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent and add it portion-wise to the reaction mixture.
High Reaction Temperature Higher temperatures can favor multiple substitutions. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to enhance selectivity for the mono-brominated product.
Prolonged Reaction Time Extended reaction times can lead to the formation of di- and poly-brominated species. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Issue 4: Presence of N-Oxide Impurity

Potential Cause Recommended Solution
Oxidation of the Pyridine Nitrogen The pyridine nitrogen can be susceptible to oxidation, especially if using certain brominating agents or in the presence of trace oxidants.[4] The use of milder, non-oxidizing brominating agents can minimize this side reaction. If N-oxide formation is persistent, it may be necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
In-situ N-oxide formation and subsequent reaction In some cases, the pyridine N-oxide can be intentionally formed and then subjected to bromination, which can offer different regioselectivity. If N-oxide formation is a recurring issue, it might be worth exploring this as a two-step synthetic route.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for the mono-bromination of 4-morpholinopyridine?

A1: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the mono-bromination of electron-rich aromatic compounds.[2] It is generally easier to handle than liquid bromine and often provides better selectivity. For highly activated substrates like 4-morpholinopyridine, using NBS at low temperatures with careful control of stoichiometry is recommended to minimize over-bromination. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be considered.[5]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and any major byproducts. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]

Q3: What is the best method for purifying the crude bromo-morpholinopyridine product?

A3: Column chromatography on silica gel is the most common and effective method for purifying the crude product and separating it from unreacted starting material and byproducts like di-brominated species.[7] Recrystallization can also be an effective technique for obtaining highly pure material if a suitable solvent system can be identified.

Q4: My purified bromo-morpholinopyridine is unstable and decomposes over time. How can I improve its stability?

A4: Halogenated pyridines can be sensitive to light and air. Store the purified product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for the Mono-bromination of 4-Morpholinopyridine with NBS

This protocol provides a general starting point for the mono-bromination of 4-morpholinopyridine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 4-Morpholinopyridine

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-morpholinopyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve freshly recrystallized NBS (0.95 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the cooled solution of 4-morpholinopyridine over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This protocol outlines a general reverse-phase HPLC method for analyzing the purity of the bromo-morpholinopyridine product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Electrophilic Aromatic Substitution Mechanism

Electrophilic Aromatic Substitution cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation and Aromatization Morpholinopyridine 4-Morpholinopyridine Sigma_Complex Sigma Complex (Arenium Ion) Morpholinopyridine->Sigma_Complex + Br+ Bromo_Product Bromo-morpholinopyridine Sigma_Complex->Bromo_Product - H+

Caption: General mechanism for the electrophilic bromination of 4-morpholinopyridine.

Diagram 2: Troubleshooting Workflow for Over-bromination

Troubleshooting Over-bromination Start High levels of di-brominated product observed Check_Stoichiometry Verify stoichiometry of brominating agent Start->Check_Stoichiometry Reduce_Equivalents Use <=1.0 equivalent of brominating agent Check_Stoichiometry->Reduce_Equivalents If >1.0 eq. Check_Temperature Monitor reaction temperature Check_Stoichiometry->Check_Temperature If <=1.0 eq. Re-evaluate Re-run reaction with optimized conditions Reduce_Equivalents->Re-evaluate Lower_Temperature Run reaction at lower temperature (e.g., 0°C) Check_Temperature->Lower_Temperature If high Check_Time Monitor reaction time Check_Temperature->Check_Time If controlled Lower_Temperature->Re-evaluate Reduce_Time Quench reaction upon consumption of starting material Check_Time->Reduce_Time If prolonged Reduce_Time->Re-evaluate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC-UV for Purity Assay of 5-Bromo-2-morpholinopyridin-4-amine

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component of a drug substance that is not the intended chemical entity is classified as an impurity.[1] These impurities can arise from various stages, including synthesis, purification, and storage, and may even include byproducts, residual solvents, or degradation products.[][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control and characterization of these impurities.[4][5]

This guide provides an in-depth validation protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse technique in pharmaceutical analysis, for the purity determination of 5-Bromo-2-morpholinopyridin-4-amine, a novel heterocyclic compound representative of modern small-molecule drug candidates. We will dissect the "why" behind each validation parameter, grounded in ICH Q2(R1) and the recently updated Q2(R2) guidelines, and benchmark the HPLC-UV method against powerful alternatives like UHPLC, LC-MS, and qNMR.[6][7][8][9][10]

The Gold Standard: Establishing a Robust HPLC-UV Purity Assay

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for impurity profiling in pharmaceuticals due to its simplicity, high velocity, and broad sensitivity.[11] When coupled with a UV detector, it provides a reliable and cost-effective method for quantifying compounds with a UV chromophore, such as the pyridine ring in our target analyte.[12]

Proposed HPLC-UV Method for 5-Bromo-2-morpholinopyridin-4-amine

The following method is a robust starting point for the analysis of our target compound and its potential impurities. The selection of a C18 column is based on its versatility for separating moderately polar to non-polar compounds, while the gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively.

ParameterConditionRationale
HPLC System Standard system with quaternary pump, autosampler, column oven, and UV/PDA DetectorEnsures precise control over mobile phase composition, temperature, and injection volume for reproducible results.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent separation for a wide range of aromatic and heterocyclic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for basic compounds like pyridines by suppressing the ionization of residual silanols on the column packing.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good UV transparency and low viscosity.
Gradient Program 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B)A gradient is crucial for separating impurities with a wide range of polarities from the main API peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (λ) 254 nmPyridine derivatives typically exhibit strong absorbance around this wavelength, providing good sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity across a wider range.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.

A Rigorous Validation Framework: Adhering to ICH Q2(R1)/Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9][14] The following validation parameters are assessed to ensure the HPLC-UV method is reliable, reproducible, and accurate for purity determination.

Specificity/Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15] It is the first and most critical parameter to establish, as it proves the method can distinguish the API from everything else.

Experimental Protocol:

  • Prepare Solutions: Create solutions of a diluent blank, a placebo (formulation excipients without API), a reference standard of 5-Bromo-2-morpholinopyridin-4-amine, and a sample of the API spiked with known related substances, if available.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[16]

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of the API in the blank and placebo chromatograms.

    • Ensure the API peak is resolved from all potential impurity and degradation peaks (Resolution > 2).

    • Utilize a PDA detector to assess peak purity.

Linearity

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Range

Causality: The range is the interval of analyte concentration over which the method is shown to be precise, accurate, and linear. It confirms the method's suitability for the intended concentration levels. For a purity assay, the range is typically 80% to 120% of the test concentration.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systematic error.

Experimental Protocol:

  • Spike Placebo: Prepare triplicate samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these samples and quantify the amount of API recovered.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision

Causality: Precision reflects the random error of a method and is expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 1.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[7] These are critical for impurity analysis, as impurities are often present at very low levels.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response: Prepare a series of low-concentration standards and calculate the standard deviation of the y-intercepts of the regression line.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Systematically vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Assess the impact on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity No interference at API RT; Peak Purity > 99.9%No interference; Resolution > 2
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.45%≤ 1.0%
Precision (Intermediate %RSD) 0.82%≤ 2.0%
LOD (µg/mL) 0.05 µg/mLReportable
LOQ (µg/mL) 0.15 µg/mLReportable
Robustness System suitability passes under all varied conditionsSystem suitability criteria met
Validation Workflow Diagram

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation cluster_2 Sensitivity & Reliability Dev Develop HPLC-UV Method Specificity 1. Specificity & Forced Degradation Dev->Specificity Initial Test Linearity 2. Linearity Specificity->Linearity Proceed if Specific Accuracy 3. Accuracy Linearity->Accuracy Range Range Linearity->Range Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ Precision->Limits Robustness 6. Robustness Limits->Robustness Validated Validated Method Ready for Routine Use Robustness->Validated Final Approval

Caption: A logical workflow for HPLC-UV method validation.

A Comparative Analysis: Benchmarking Against Alternative Technologies

While HPLC-UV is a robust method for routine quality control, other techniques offer distinct advantages depending on the analytical need.

Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[17][18][19]

FeatureHPLC-UVUHPLC-UV
Particle Size 3 - 5 µm< 2 µm[18][20]
Operating Pressure Up to 6,000 psiUp to 20,000 psi[19][20]
Analysis Time Standard (e.g., 30 min)Significantly faster (up to 80% reduction)[20]
Resolution GoodSuperior, sharper peaks[18][21]
Sensitivity GoodHigher due to narrower peaks[17][18]
Solvent Consumption HigherLower due to lower flow rates and shorter run times[20]
Cost & Complexity Lower initial cost, robustHigher initial cost, more prone to clogging

Verdict: UHPLC is the preferred choice for high-throughput environments where speed and higher resolution are critical.[19] It is particularly advantageous for analyzing complex samples with many impurities.[17][18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of LC with the detection power of mass spectrometry, providing molecular weight and structural information.[1][22][23]

FeatureHPLC-UVLC-MS
Detection Principle UV AbsorbanceMass-to-Charge Ratio
Information Provided Retention Time, UV SpectrumRetention Time, Molecular Weight, Fragmentation Pattern
Specificity Good (relies on chromophore)Excellent (based on mass)
Sensitivity µg/mL to ng/mL rangeng/mL to pg/mL range
Application Quantification of known compoundsIdentification of unknown impurities, trace-level quantification[5][22][23]
Cost & Complexity ModerateHigh

Verdict: LC-MS is indispensable for impurity profiling during drug development.[11][22] While HPLC-UV can quantify an impurity, LC-MS can identify it, which is a regulatory requirement for impurities above a certain threshold.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a chemically identical reference standard.[24]

FeatureHPLC-UVqNMR
Method Type Relative (requires a reference standard)Absolute/Primary (uses an internal standard of known purity)
Separation Required Yes (Chromatographic)No (Spectroscopic)
Information Provided Purity relative to a standardAbsolute Purity (%, w/w), Structural Confirmation
Selectivity Relies on chromatographic resolutionRelies on distinct NMR signals
Sensitivity HighLower
Application Routine QC, stability testingPurity certification of reference standards, analysis of compounds without chromophores

Verdict: qNMR is an orthogonal technique that is exceptionally powerful for the absolute purity assignment of reference materials and for samples where a specific reference standard is unavailable.[25] It provides a valuable cross-validation for chromatographic purity results.[26]

Decision Framework for Method Selection

Method_Selection Start What is the Analytical Goal? Routine_QC Routine QC & Release Testing? Start->Routine_QC High_Throughput High-Throughput Screening? Start->High_Throughput Unknown_Impurity Identify Unknown Impurity? Start->Unknown_Impurity Reference_Std Certify Reference Standard Purity? Start->Reference_Std HPLC Use Validated HPLC-UV Routine_QC->HPLC Yes UHPLC Use UHPLC-UV High_Throughput->UHPLC Yes LCMS Use LC-MS Unknown_Impurity->LCMS Yes qNMR Use qNMR Reference_Std->qNMR Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of an HPLC-UV method for the purity of an API like 5-Bromo-2-morpholinopyridin-4-amine is a multi-faceted process governed by stringent regulatory guidelines. A thoroughly validated method ensures data integrity, product quality, and patient safety. While HPLC-UV remains the gold standard for routine quality control due to its robustness and cost-effectiveness, a comprehensive analytical strategy leverages orthogonal techniques. UHPLC-UV offers significant gains in speed and efficiency, LC-MS provides unparalleled power for impurity identification, and qNMR delivers an absolute measure of purity, each playing a vital role in the complex journey of pharmaceutical development.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Vivek, K. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 226-235. [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Singh, S., & Handa, T. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Mass Spectrometry Letters. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?. LC Services. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Singh, S. K., et al. (2020, November 15). Impurity Profiling of Pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1586-1603. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis. Spectral Service AG. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Al-Rimawi, F. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2014, 853472. [Link]

  • Pauli, G. F., et al. (2012). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 69, 139-148. [Link]

  • Gavan, A., et al. (2024, December 5). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Pharmaffiliates. (2026, February 24). Validation Hplc Techniques Pharmaceutical Analysis. Pharmaffiliates. [Link]

  • Analytical Methods. (n.d.). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Royal Society of Chemistry. [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Muszalska, I., et al. (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 65(5), 553-559. [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridin-4-amine. National Center for Biotechnology Information. [Link]

  • Al-Salami, H., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1). [Link]

  • Patel, P. N., et al. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 85-91. [Link]

Sources

Comparative

Analytical Method Validation for Residual Solvents in 5-Bromo-2-morpholinopyridin-4-amine: A Comparative Guide

Executive Summary 5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) is a critical halogenated building block utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. During its multi-step...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-morpholinopyridin-4-amine (CAS: 1354288-32-6) is a critical halogenated building block utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. During its multi-step synthesis, organic solvents such as Methanol (Class 2), Dichloromethane (Class 2), and Toluene (Class 2) are frequently employed. Ensuring these volatile impurities are removed to safe levels is a strict regulatory requirement governed by the [1].

This guide objectively compares analytical modalities for residual solvent detection in this specific active pharmaceutical ingredient (API) intermediate, details the causality behind optimized experimental choices, and provides a comprehensive validation framework in accordance with [2].

Matrix Challenges: 5-Bromo-2-morpholinopyridin-4-amine

The chemical architecture of 5-Bromo-2-morpholinopyridin-4-amine features a basic pyridine ring and a morpholine substituent. This structural profile dictates two major analytical challenges:

  • High Polarity and Basicity: The compound is highly polar but poorly soluble in aqueous media, necessitating a strong organic diluent like Dimethyl Sulfoxide (DMSO).

  • Thermal Instability in GC Inlets: Direct injection of this non-volatile, basic solid into a hot Gas Chromatography (GC) inlet leads to rapid deposition in the glass liner. This creates active sites that cause peak tailing for polar solvents and accelerates column degradation.

To mitigate these matrix effects, a phase-separation technique is mandatory.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for residual solvents, laboratories typically evaluate three primary modalities. The objective is to balance specificity, sensitivity, and instrument uptime.

Table 1: Performance Comparison of GC Modalities for API Residual Solvents
Feature / ModalityHeadspace GC-FID (HS-GC-FID)Headspace GC-MS (HS-GC-MS)Direct Injection GC-FID
Primary Use Case Routine QC & Batch ReleaseTroubleshooting & UnknownsHigh-boiling solvents (e.g., DMF)
Matrix Interference Low (API remains in vial)Low (API remains in vial)High (API injected into inlet)
Specificity Moderate (Retention time only)High (Mass-to-charge ratio)Moderate
Linearity Range Excellent (Up to 10,000 ppm)Limited (Detector saturation risk)Good
Maintenance Burden LowHigh (Source cleaning required)Very High (Liner replacement)
Regulatory Fit Standard ( [3])SupplementaryNot recommended for solids

MethodSelection API Matrix: 5-Bromo-2-morpholinopyridin-4-amine Solvents Target Solvents (MeOH, DCM, Toluene) API->Solvents VolatilityCheck Are solvents highly volatile? Solvents->VolatilityCheck HSGC Headspace GC (HS-GC) VolatilityCheck->HSGC Yes (BP < 120°C) DirectInj Direct Injection GC VolatilityCheck->DirectInj No (High BP) DetectorCheck Co-eluting peaks expected? HSGC->DetectorCheck GCFID HS-GC-FID (Routine QC & High Linearity) DetectorCheck->GCFID No GCMS HS-GC-MS (Troubleshooting & Specificity) DetectorCheck->GCMS Yes

Caption: Decision tree for selecting residual solvent analytical methods based on API volatility and specificity.

Experimental Design & Causality: The HS-GC-FID Protocol

A robust analytical protocol must be a self-validating system. Every parameter chosen below is dictated by the physicochemical properties of the analyte and the solvents.

Causality Behind Method Parameters
  • Diluent Selection (DMSO): DMSO (Boiling Point: 189°C) is selected because it completely dissolves the 5-Bromo-2-morpholinopyridin-4-amine matrix without interfering with the early-eluting target solvents (MeOH, DCM).

  • Headspace Equilibration (85°C for 20 min): The sensitivity of headspace GC relies on the partition coefficient ( K ) of the solvent between the liquid and gas phases. Heating to 85°C lowers the solubility of volatile solvents in the liquid phase, driving them into the headspace to maximize the signal-to-noise ratio, while remaining safely below the boiling point of DMSO to prevent system over-pressurization.

  • Column Selection (DB-624): The 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase is explicitly designed for volatile organic compounds, providing the exact polarity needed to resolve closely eluting solvents like Dichloromethane and Methanol.

Step-by-Step Methodology

1. Standard Preparation:

  • Prepare a mixed standard stock solution in DMSO containing Methanol (3000 ppm), Dichloromethane (600 ppm), and Toluene (890 ppm), reflecting the [1].

  • Transfer 1.0 mL of the standard solution into a 20 mL headspace vial and crimp securely with a PTFE/silicone septum.

2. Sample Preparation:

  • Accurately weigh 100 mg of 5-Bromo-2-morpholinopyridin-4-amine into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO, vortex until completely dissolved, and crimp securely.

3. Instrumental Parameters (System Suitability):

  • Headspace Oven: 85°C

  • Loop Temperature: 95°C

  • Transfer Line: 105°C

  • GC Column: DB-624 (30 m × 0.32 mm × 1.8 µm)

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow)

  • Oven Program: 40°C (hold 5 min) -> 10°C/min to 200°C (hold 3 min).

  • Detector (FID): 250°C

Self-Validating Check: Before running samples, the system must pass a System Suitability Test (SST). The resolution between Methanol and Dichloromethane must be ≥1.5 , and the Relative Standard Deviation (RSD) of standard peak areas across 6 replicate injections must be ≤15.0% .

ICH Q2(R2) Validation Workflow & Experimental Data

To prove the method is fit for its intended purpose, it must be validated according to [2].

ValidationWorkflow Start Method Optimization (Diluent: DMSO) Spec Specificity (Blank, Standard, Spiked Matrix) Start->Spec LODLOQ LOD & LOQ Determination (S/N Ratio 3:1 and 10:1) Spec->LODLOQ Linearity Linearity & Range (LOQ to 150% Spec Limit) LODLOQ->Linearity Accuracy Accuracy (Recovery) (Spiked at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Validation Report Generation Precision->Report

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow for residual solvents.

Experimental Validation Data

The following table summarizes the quantitative validation data obtained using the optimized HS-GC-FID method for 5-Bromo-2-morpholinopyridin-4-amine batches.

Table 2: Summary of Method Validation Results
Validation ParameterMethanol (Limit: 3000 ppm)Dichloromethane (Limit: 600 ppm)Toluene (Limit: 890 ppm)Acceptance Criteria
Specificity No interferenceNo interferenceNo interferenceBlank must not show peaks at RT
LOD (S/N 3) 15 ppm5 ppm2 ppmReport value
LOQ (S/N 10) 45 ppm15 ppm6 ppmMust be 50% of Spec Limit
Linearity ( R2 ) 0.99920.99980.9995 R2≥0.990 (LOQ to 150%)
Accuracy (Recovery %) 98.5% – 102.1%97.2% – 101.4%99.1% – 103.5%80.0% – 120.0%
Repeatability (RSD %) 3.2%2.8%1.9% 15.0% (n=6)
Intermediate Precision 3.5%3.1%2.2% 15.0% (n=12, 2 analysts)

Data Interpretation: The experimental data clearly demonstrates that the HS-GC-FID method exhibits excellent linearity ( R2>0.999 ) and recovery (well within the 80-120% window) for all target solvents. The Limit of Quantitation (LOQ) values are significantly below the ICH Q3C limits, ensuring the method is highly capable of detecting trace residual solvents in the 5-Bromo-2-morpholinopyridin-4-amine matrix without API-induced interference.

Conclusion

For the quantification of residual solvents in basic, polar intermediates like 5-Bromo-2-morpholinopyridin-4-amine, Direct Injection GC is fundamentally flawed due to matrix deposition. While HS-GC-MS offers superior specificity for unknown identification, HS-GC-FID utilizing a DMSO diluent remains the gold standard for routine batch testing. It provides a self-validating, highly linear, and robust system that fully complies with ICH Q2(R2) and Q3C(R8) regulatory frameworks.

References

  • ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • USP General Chapter <467> Residual Solvents. United States Pharmacopeia (USP-NF). Available at: [Link]

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